3-amino-1-methyl-1H-pyrazole-5-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFWBNDFFGDAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129541-01-0 | |
| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-amino-1-methyl-1H-pyrazole-5-carboxamide structure and properties
An In-Depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-5-carboxamide: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-amino-1-methyl-1H-pyrazole-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazole class, this molecule serves as a valuable scaffold and building block for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide array of biological activities, and the specific substitution pattern of an amino group at the 3-position and a carboxamide at the 5-position imparts distinct chemical properties that are advantageous for drug design. This document details the molecule's core structure, physicochemical properties, a plausible synthetic pathway, and its potential applications in drug discovery, with a focus on its role as a pharmacophore for kinase inhibitors. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical significance.
Introduction to the Pyrazole Carboxamide Scaffold
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with pyrazole derivatives holding a particularly prominent position.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in numerous pharmacologically active molecules.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged structure" in drug design.
The significance of the pyrazole core is underscored by its presence in a range of FDA-approved drugs that address diverse medical needs.[3] Compounds featuring this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[2][3][4] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the development of potent and selective therapeutic agents. The 3-amino-1-methyl-1H-pyrazole-5-carboxamide structure, in particular, combines key functional groups—a basic amino group and a hydrogen-bond-donating-and-accepting carboxamide—that are crucial for molecular recognition and binding to biological targets.
Molecular Structure and Identification
Chemical Structure
The molecular structure of 3-amino-1-methyl-1H-pyrazole-5-carboxamide consists of a central pyrazole ring. A methyl group is attached to the nitrogen at position 1 (N1), an amino group is at position 3 (C3), and a carboxamide group is at position 5 (C5). This arrangement of functional groups is critical for its chemical reactivity and biological activity.
Caption: 2D Structure of 3-amino-1-methyl-1H-pyrazole-5-carboxamide.
Chemical Identifiers
Proper identification of a chemical compound is crucial for research and regulatory purposes. The key identifiers for 3-amino-1-methyl-1H-pyrazole-5-carboxamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-amino-1-methyl-1H-pyrazole-5-carboxamide | - |
| Molecular Formula | C₅H₈N₄O | [5] |
| Molecular Weight | 140.14 g/mol | [6] |
| Monoisotopic Mass | 140.06981 Da | [5] |
| SMILES | CN1C(=CC(=N1)N)C(=O)N | [5] |
| InChI | InChI=1S/C5H8N4O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10) | [5] |
| InChIKey | HCFWBNDFFGDAHJ-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems, influencing everything from solubility and stability to absorption and distribution in the body. While extensive experimental data for this specific molecule is not widely published, properties can be predicted using computational models. Data for closely related analogs can also provide valuable insights.
| Property | Predicted Value | Notes and Comparative Data |
| XlogP | -0.9 | This predicted value suggests the compound is hydrophilic, which is expected given the presence of amino and carboxamide groups capable of hydrogen bonding.[5] |
| pKa (Most Basic) | 2.80 | This value is for the analogous methyl ester derivative, suggesting the pyrazole ring nitrogen is weakly basic. The amino group at C3 would be the primary basic center.[7] |
| Water Solubility | 0.105 g/L | This experimental value is for the methyl ester derivative. The carboxamide is expected to have higher water solubility due to additional hydrogen bonding capacity.[7] |
| Melting Point | 98-101 °C | This experimental range is for 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, a structural isomer, indicating the target compound is likely a solid at room temperature.[8] |
| Form | Powder / Solid | Based on data from similar pyrazole carboxamides.[6] |
Synthesis and Characterization
Retrosynthetic Analysis & Strategy
The most common and robust method for synthesizing the pyrazole core is the condensation of a 1,3-dielectrophilic component with a hydrazine derivative.[9] For 3-amino-1-methyl-1H-pyrazole-5-carboxamide, this involves reacting a suitably activated three-carbon precursor with methylhydrazine. A logical precursor is a derivative of cyanoacetic acid, which provides the C3-amino (from the nitrile) and C5-carboxamide functionalities.
Proposed Synthetic Protocol
This protocol is a well-established, two-step procedure for creating 3-aminopyrazole esters, which can be subsequently converted to the target carboxamide. The causality behind this choice is its efficiency and use of readily available starting materials.
Step 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate This step creates the activated three-carbon electrophile. Acetic anhydride is used as a dehydrating agent to drive the condensation reaction.[10]
-
To a stirred solution of methyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq), add acetic anhydride (1.5 eq) dropwise.
-
Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove volatile components under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Cyclocondensation with Methylhydrazine This is the key ring-forming step. The reaction proceeds via a cascade of nucleophilic attack, intramolecular cyclization, and elimination to form the stable aromatic pyrazole ring.[10]
-
Dissolve the crude methyl 2-cyano-3-ethoxyacrylate from Step 1 in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add methylhydrazine (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The product, methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
The final conversion to the carboxamide can be achieved by heating the ester with aqueous or methanolic ammonia.
Synthesis Workflow Diagram
This diagram illustrates the logical flow from starting materials to the final product.
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Characterization
Confirmation of the final structure would rely on a combination of standard spectroscopic techniques:
-
¹H NMR: Expect signals for the methyl group (~3.5-4.0 ppm), a singlet for the pyrazole ring proton (C4-H), and broad signals for the amino and amide protons. The spectrum for the related precursor 3-Amino-1-methyl-1H-pyrazole is publicly available and can serve as a reference.[11]
-
¹³C NMR: Signals corresponding to the five carbons of the substituted pyrazole ring and the methyl carbon would be observed.
-
IR Spectroscopy: Key stretches would include N-H stretching for the amino and amide groups (~3200-3400 cm⁻¹) and a strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass (140.06981 Da) would confirm the elemental composition.[5]
Applications in Drug Discovery and Chemical Biology
Overview of Biological Activity
While 3-amino-1-methyl-1H-pyrazole-5-carboxamide itself is primarily a building block, the broader class of pyrazole carboxamides has a rich history of biological activity.[2] This scaffold is a key component in compounds designed to treat a range of diseases.
-
Anticancer Properties: Many pyrazole carboxamide derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.[4][12] Their ability to mimic the adenine region of ATP allows them to bind to the ATP pocket of kinases, blocking their activity.
-
Anti-inflammatory Effects: Pyrazole derivatives are well-known for their anti-inflammatory properties.[13] Some function by inhibiting key enzymes in inflammatory pathways, such as p38 MAP kinase.[14]
-
Antifungal Activity: Certain pyrazole carboxamides have been developed as fungicides. Their mechanism often involves the disruption of mitochondrial respiration by inhibiting complexes in the electron transport chain, such as succinate dehydrogenase (Complex II).[15]
Potential Mechanism of Action (MoA): Kinase Inhibition
A primary application for this scaffold is in the design of kinase inhibitors. The N-methylpyrazole core can act as a stable, drug-like scaffold. The 3-amino group often serves as a key "hinge-binding" element, forming critical hydrogen bonds with the backbone of the kinase hinge region. The carboxamide at the 5-position can be further functionalized to extend into solvent-exposed regions, allowing for modifications that improve potency, selectivity, and pharmacokinetic properties.
Signaling Pathway Context
The diagram below shows a simplified representation of the p38 MAPK signaling pathway, a common target for anti-inflammatory drug discovery. A hypothetical inhibitor based on the 3-aminopyrazole scaffold would bind to p38 MAPK, preventing its activation and blocking the downstream inflammatory response.
Caption: Inhibition of the p38 MAPK pathway by a pyrazole-based drug.
Experimental Protocol: In Vitro p38α Kinase Inhibition Assay
To evaluate the potential of a compound like 3-amino-1-methyl-1H-pyrazole-5-carboxamide or its derivatives as a kinase inhibitor, a biochemical assay is essential. This protocol describes a common, self-validating method using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against p38α kinase.
Materials:
-
Recombinant human p38α enzyme.
-
Biotinylated peptide substrate (e.g., Biotin-ATF2).
-
ATP (Adenosine triphosphate).
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-pATF2).
-
Streptavidin-Allophycocyanin (SA-APC) conjugate.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test compound (solubilized in DMSO).
-
384-well low-volume assay plates.
-
TR-FRET compatible plate reader.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create an 11-point dose-response curve.
-
Assay Plate Mapping: Designate wells for total signal (enzyme, no inhibitor), background (no enzyme), and the compound dose-response curve.
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate/ATP/antibody solution in assay buffer. The final ATP concentration should be at or near its Km for the enzyme.
-
-
Assay Execution:
-
Add 50 nL of the serially diluted compound (or DMSO for controls) to the appropriate wells.
-
Add 5 µL of the 2X enzyme solution to all wells except the background controls. Add 5 µL of assay buffer to background wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP/antibody solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction and detect the phosphorylated product by adding 5 µL of SA-APC solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using the total signal and background wells: % Inhibition = 100 * (1 - [Signal_compound - Signal_background] / [Signal_total - Signal_background]).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
3-amino-1-methyl-1H-pyrazole-5-carboxamide is a structurally important heterocyclic compound that embodies the features of a valuable medicinal chemistry building block. Its hydrophilic nature, combined with the hydrogen bonding capabilities of its amino and carboxamide functional groups, makes it an excellent starting point for designing molecules that can effectively interact with biological targets. While its primary role is as a synthetic intermediate, the pyrazole carboxamide scaffold it represents is a proven pharmacophore in numerous therapeutic areas, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.
Future research should focus on leveraging this core structure to build diverse chemical libraries. By systematically modifying the scaffold—for example, through N-acylation of the 3-amino group or by attaching various chemical moieties to the 5-carboxamide nitrogen—researchers can conduct extensive Structure-Activity Relationship (SAR) studies. Screening these new derivatives against a broad panel of kinases and other relevant biological targets will be crucial for identifying novel lead compounds with high potency and selectivity, ultimately paving the way for the development of next-generation therapeutics.
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CAS number for 3-amino-1-methyl-1H-pyrazole-5-carboxamide
An In-depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-5-carboxamide: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-amino-1-methyl-1H-pyrazole-5-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, physicochemical properties, analytical characterization, and potential therapeutic applications of this and related pyrazole carboxamides. A crucial focus is placed on the differentiation of regioisomers, a common challenge in the synthesis of substituted pyrazoles.[4][5]
Compound Identification and Isomerism
The precise identification of 3-amino-1-methyl-1H-pyrazole-5-carboxamide is critical due to the potential for regioisomerism during synthesis. The structural formula for this compound is:
The molecular formula is C5H8N4O, with a monoisotopic mass of 140.06981 Da.[6]
A common regioisomer is 5-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS Number: 1367780-31-1), which has the same molecular formula but a different substitution pattern on the pyrazole ring. The differentiation between these isomers is a critical aspect of quality control in any synthetic procedure.
Physicochemical Properties
Predictive models and data from related compounds provide insight into the physicochemical properties of 3-amino-1-methyl-1H-pyrazole-5-carboxamide. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C5H8N4O | PubChemLite[6] |
| Molecular Weight | 140.14 g/mol | Sigma-Aldrich (for isomer) |
| XlogP (predicted) | -0.9 | PubChemLite[6] |
| Melting Point | Not available for this isomer. Related aminopyrazoles have melting points ranging from 103°C to 186°C.[7][8] | EPA, CAS Common Chemistry |
| Boiling Point | Not available. Related compounds have boiling points around 288°C.[7] | EPA |
| Water Solubility | Not available. A related methyl ester shows a water solubility of 0.105 g/L.[7] | EPA |
| pKa (basic) | Not available. A related methyl ester has a predicted basic pKa of 2.80.[7] | EPA |
Synthesis and Mechanistic Insights
The synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide can be approached through several routes, typically involving the cyclization of a suitable precursor. A general and effective method involves the condensation of a hydrazine derivative with a β-ketonitrile or a similar three-carbon building block.[9][10]
General Synthetic Strategy
A plausible synthetic route starts from ethyl cyanoacetate and involves the formation of a pyrazole ring, followed by methylation and amidation. The choice of reagents and reaction conditions is critical to control regioselectivity.
A general workflow for the synthesis is outlined below:
Caption: A generalized workflow for the synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxamide.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, protocol based on established pyrazole synthesis methodologies.[9][10][11]
-
Step 1: Synthesis of a β-ketonitrile precursor. This can be achieved through the reaction of ethyl cyanoacetate with an appropriate electrophile.
-
Step 2: Cyclization with Methylhydrazine. The β-ketonitrile precursor is reacted with methylhydrazine. The regioselectivity of this step is crucial and can be influenced by the steric and electronic properties of the substituents and the reaction conditions (e.g., solvent, temperature, pH).
-
Step 3: Functional Group Interconversion. Depending on the starting materials, the ester or nitrile group at the 5-position is converted to a carboxamide. This can be achieved through hydrolysis followed by amidation or direct aminolysis.
Analytical Characterization and Isomer Differentiation
The unambiguous characterization of 3-amino-1-methyl-1H-pyrazole-5-carboxamide and its distinction from the 5-amino-3-carboxamide isomer is paramount. A combination of spectroscopic and chromatographic techniques is essential.[5]
Spectroscopic Methods
-
NMR Spectroscopy (¹H, ¹³C, and 2D-NMR): Nuclear Magnetic Resonance is the most powerful tool for structural elucidation.
-
In ¹H NMR, the chemical shift of the pyrazole ring proton will differ between the isomers.
-
2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space correlations between the methyl protons and the protons on the pyrazole ring, confirming the substitution pattern.[5] HMBC (Heteronuclear Multiple Bond Correlation) experiments can show correlations between the carbonyl carbon and the protons on the pyrazole ring, further aiding in isomer differentiation.[9][10]
-
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) may differ, providing clues to their structure.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amino (N-H stretching), carboxamide (C=O and N-H stretching), and pyrazole ring vibrations.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is crucial for separating the desired product from its regioisomer and other impurities.[5] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Gas Chromatography (GC): For volatile derivatives, GC can be used for purity assessment.[12]
The analytical workflow for quality control is depicted below:
Caption: A typical analytical workflow for the quality control of synthesized 3-amino-1-methyl-1H-pyrazole-5-carboxamide.
Applications in Drug Discovery and Development
Pyrazole derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities.[1][2][13] While specific data for 3-amino-1-methyl-1H-pyrazole-5-carboxamide is limited, the broader class of pyrazole carboxamides has shown significant potential in several therapeutic areas.
Anticancer Activity
Many pyrazole-containing compounds have been investigated as anticancer agents.[1][2] The pyrazole scaffold can act as a bioisostere for other aromatic rings, and the substituents can be tailored to interact with specific biological targets. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.[1]
Anti-inflammatory Effects
The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives are often explored for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1]
Other Potential Applications
-
Anthelmintic Agents: A series of 1-methyl-1H-pyrazole-5-carboxamides were synthesized as potent inhibitors of the parasitic nematode Haemonchus contortus.[14]
-
Agrochemicals: The biological activity of pyrazole derivatives also extends to their use as pesticides or herbicides.[1]
The potential biological activities of this class of compounds are summarized below:
| Therapeutic Area | Potential Mechanism of Action |
| Oncology | Tubulin polymerization inhibition, kinase inhibition[1][2] |
| Inflammation | COX inhibition, modulation of inflammatory pathways[1] |
| Infectious Diseases | Inhibition of parasitic enzymes[14] |
| Agriculture | Pesticidal or herbicidal activity[1] |
Conclusion
3-amino-1-methyl-1H-pyrazole-5-carboxamide represents a valuable scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with a strong emphasis on the critical importance of distinguishing it from its regioisomers. For researchers and drug development professionals, a thorough understanding of the chemistry and analytical techniques discussed herein is essential for the successful utilization of this and related pyrazole derivatives in their research endeavors.
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The Tale of Two Isomers: A Technical Guide to 3-Amino and 5-Amino Pyrazole Carboxamides in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for constructing a diverse array of therapeutic agents.[1][2][3] Among its many derivatives, aminopyrazole carboxamides have emerged as particularly fruitful starting points for drug design. However, the seemingly subtle difference in the position of the amino group—at the 3- or 5-position of the pyrazole ring—gives rise to profound distinctions in the chemical properties, synthetic accessibility, and ultimately, the biological activity of the resulting molecules. This in-depth technical guide provides a comprehensive exploration of the core differences between 3-amino and 5-amino pyrazole carboxamides, offering insights to inform rational drug design and accelerate discovery programs.
The Crucial Influence of Tautomerism: More Than Just a Shift in Position
A fundamental concept to grasp when working with N-unsubstituted aminopyrazoles is the phenomenon of annular prototropic tautomerism. This is an equilibrium where a proton migrates between the two nitrogen atoms of the pyrazole ring, leading to the interconversion of the 3-amino-1H and 5-amino-1H forms.[4][5] The position of this equilibrium is a delicate balance influenced by intramolecular electronic effects and intermolecular interactions with the surrounding environment.[4]
The predominant tautomer dictates critical molecular properties that are paramount for drug-receptor interactions, including hydrogen bonding patterns, dipole moment, and overall molecular shape.[4] For instance, the electronic nature of other substituents on the pyrazole ring is a primary determinant of tautomeric preference.[4] In the gas phase, the 3-amino tautomer is generally more stable than the 5-amino tautomer.[6][7] However, in solution, particularly in polar solvents like DMSO, the more polar 5-amino tautomer can be significantly stabilized, shifting the equilibrium.[6]
Caption: Annular prototropic tautomerism in aminopyrazoles.
Navigating the Synthetic Landscape: Divergent Pathways to Isomeric Scaffolds
The synthetic routes to 3-amino and 5-amino pyrazole carboxamides are distinct, reflecting the different reactivities of the precursors required for their construction.
Synthesis of 3-Amino Pyrazole Carboxamides
A common and versatile method for the synthesis of 3-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization. To obtain the desired carboxamide functionality, the pyrazole core is often first functionalized with a cyano group at the 4-position, which can then be hydrolyzed to the carboxamide.
A one-pot method for producing 3-amino pyrazole-4-carboxamide hemisulfate has been reported, starting from cyanoacetamide and morpholine, with trimethyl orthoformate catalysis, followed by cyclization with hydrazine hydrate and salt formation with sulfuric acid.[8] Another approach involves the reaction of formamidine hydrochloride or acetate with cyanoacetamide to yield 3-amino-2-cyanoacrylic acid amide, which is then cyclized with hydrazine.[9]
Caption: General synthetic scheme for 3-amino pyrazole carboxamides.
Synthesis of 5-Amino Pyrazole Carboxamides
The synthesis of 5-amino pyrazoles often utilizes α,β-unsaturated nitriles as key starting materials. A traditional and widely used method involves the condensation of ethyl (ethoxymethylene)cyanoacetate with a hydrazine derivative.[10] This reaction directly furnishes a 5-aminopyrazole with a carboxylate group at the 4-position, which can then be readily converted to the desired carboxamide.
Another route involves the reaction of hydrazine with (ethoxymethylene)malononitrile to yield 5-amino-1H-pyrazole-4-carbonitrile, which can be subsequently hydrolyzed to the carboxamide.[10] The choice of hydrazine (unsubstituted or substituted) and the specific α,β-unsaturated nitrile allows for a high degree of diversification of the final products.
Caption: General synthetic scheme for 5-amino pyrazole carboxamides.
Structure-Activity Relationships: How Isomerism Dictates Biological Targets
The distinct electronic and steric profiles of 3-amino and 5-amino pyrazole carboxamides lead to their preferential interaction with different biological targets. This has resulted in the development of distinct classes of drugs and clinical candidates based on each scaffold.
The 3-Amino Pyrazole Carboxamide Scaffold: A Privileged Motif for Kinase Inhibitors
The 3-amino pyrazole carboxamide core is a well-established pharmacophore in the design of kinase inhibitors. The amino group at the 3-position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The carboxamide group can be readily modified to introduce various substituents that can occupy different pockets of the ATP-binding site, thereby modulating potency and selectivity.
A prominent example is the development of inhibitors for the brain cannabinoid receptor (CB1). Structure-activity relationship studies have shown that a carboxamido group at the 3-position of the pyrazole ring is a structural requirement for potent and selective antagonistic activity.[11]
The 5-Amino Pyrazole Carboxamide Scaffold: A Versatile Platform for Diverse Targets
The 5-amino pyrazole carboxamide scaffold has demonstrated remarkable versatility, leading to the development of agents targeting a wide range of biological systems. The 5-amino group can participate in different hydrogen bonding interactions compared to its 3-amino counterpart, opening up possibilities for targeting different classes of proteins.
For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors.[12][13] These compounds have shown potent activity against both wild-type and mutant forms of FGFR, which are implicated in various cancers.[12][13] The 5-amino pyrazole moiety has also been utilized in the synthesis of compounds with potent selective p38α inhibiting activity.[10]
Comparative Physicochemical and Spectroscopic Properties
The difference in the position of the amino group also manifests in the physicochemical and spectroscopic properties of these isomers.
| Property | 3-Amino Pyrazole Carboxamide Derivatives | 5-Amino Pyrazole Carboxamide Derivatives |
| Tautomeric Preference | Generally the more stable tautomer in the gas phase.[6][7] | Can be stabilized in polar solvents.[6] |
| ¹H NMR (NH₂ protons) | Chemical shifts can vary depending on substitution and solvent. | Chemical shifts can be influenced by the adjacent carboxamide group. |
| ¹³C NMR (C3 and C5) | The chemical shift of C3 is directly influenced by the amino group. | The chemical shift of C5 is directly influenced by the amino group. |
| Reactivity | The amino group at the 3-position can influence the reactivity of the adjacent ring nitrogen and carbon atoms. | The amino group at the 5-position can influence the reactivity of the adjacent ring nitrogen and carbon atoms. |
Experimental Protocols: Representative Syntheses
Synthesis of a Representative 3-Amino Pyrazole-4-Carboxamide Derivative
Objective: To synthesize 3-amino-1H-pyrazole-4-carboxamide.
Methodology: This protocol is adapted from a known procedure for the synthesis of 3-amino-4-carboxamidopyrazole.[9]
-
Step 1: Synthesis of 3-amino-2-cyanoacrylic acid amide. To a solution of cyanoacetamide in a suitable solvent, add formamidine hydrochloride or acetate. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then isolated by filtration.
-
Step 2: Cyclization to 3-amino-1H-pyrazole-4-carboxamide. The 3-amino-2-cyanoacrylic acid amide from the previous step is suspended in a suitable solvent, and hydrazine hydrate is added. The mixture is heated to reflux for several hours. After cooling, the product crystallizes and is collected by filtration, washed, and dried.
Synthesis of a Representative 5-Amino Pyrazole-4-Carboxamide Derivative
Objective: To synthesize Ethyl 5-amino-1H-pyrazole-4-carboxylate and its subsequent conversion to the carboxamide.
Methodology: This protocol is based on the classical synthesis of 5-aminopyrazoles.[10]
-
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate. To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add hydrazine hydrate. The reaction is typically carried out at room temperature or with gentle heating. The product usually precipitates from the reaction mixture upon cooling and can be isolated by filtration.
-
Step 2: Amidation to 5-amino-1H-pyrazole-4-carboxamide. The ethyl 5-amino-1H-pyrazole-4-carboxylate is then converted to the corresponding carboxamide. This can be achieved by reacting the ester with a suitable amine in the presence of a coupling agent such as HATU, or by converting the carboxylic acid (obtained after hydrolysis of the ester) to an acid chloride followed by reaction with an aniline derivative.[10]
Conclusion: Strategic Isomer Selection in Drug Design
The choice between a 3-amino and a 5-amino pyrazole carboxamide scaffold is a critical decision in the early stages of a drug discovery program. It is not merely a matter of positional isomerism but a strategic choice that will profoundly influence the synthetic route, the physicochemical properties, and, most importantly, the biological target profile of the resulting molecules. A thorough understanding of the distinct characteristics of each isomer, as outlined in this guide, empowers medicinal chemists to make more informed decisions, ultimately leading to the more efficient design and development of novel therapeutics. The versatility of the pyrazole core, combined with the nuanced differences between its amino-substituted derivatives, ensures that these scaffolds will continue to be a rich source of innovation in medicinal chemistry for the foreseeable future.
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A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available from: [Link]
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Foreword: Navigating the Nuances of Solubility in Early-Stage Drug Discovery
An In-Depth Technical Guide to the Solubility of 3-amino-1-methyl-1H-pyrazole-5-carboxamide in DMSO
In the realm of modern drug discovery and development, understanding the solubility of a compound is not merely a preliminary checkbox but a foundational pillar upon which the entire edifice of preclinical and clinical assessment rests. For researchers and scientists working with novel chemical entities, such as the promising heterocyclic compound 3-amino-1-methyl-1H-pyrazole-5-carboxamide, a thorough characterization of its behavior in relevant solvent systems is paramount. Dimethyl sulfoxide (DMSO) stands as a near-ubiquitous solvent in this landscape, prized for its remarkable ability to dissolve a wide array of organic molecules, thereby enabling high-throughput screening and other essential in vitro assays.[1][2][3]
This guide is conceived not as a rigid set of instructions, but as a comprehensive technical resource for the discerning researcher. It is born from the understanding that while specific quantitative solubility data for 3-amino-1-methyl-1H-pyrazole-5-carboxamide in DMSO is not yet widely published, the principles and methodologies for its determination are well-established. Herein, we will dissect the theoretical underpinnings of solubility, explore the multifaceted factors that influence it, and provide a robust, field-proven experimental framework for its precise measurement. Our approach is grounded in scientific integrity, ensuring that the protocols described are self-validating and that the insights offered are both technically accurate and practically applicable.
The Interplay of Molecular Structure and Solvent Properties: A Theoretical Framework
The solubility of a solute in a solvent is dictated by a delicate balance of intermolecular forces. To comprehend the solubility of 3-amino-1-methyl-1H-pyrazole-5-carboxamide in DMSO, we must first examine the molecular characteristics of both entities.
1.1. The Solute: 3-amino-1-methyl-1H-pyrazole-5-carboxamide
While specific physicochemical data for this exact molecule is sparse in publicly available literature, we can infer its likely properties from its constituent functional groups and the behavior of structurally similar pyrazole derivatives.[4][5]
-
Polarity and Hydrogen Bonding: The molecule possesses several features that contribute to its polarity and potential for hydrogen bonding:
-
An amino group (-NH2) , which can act as a hydrogen bond donor.
-
A carboxamide group (-CONH2) , with a hydrogen bond-donating -NH2 and a hydrogen bond-accepting carbonyl group (C=O).
-
The pyrazole ring itself is a heterocyclic aromatic system containing nitrogen atoms that can participate in hydrogen bonding.
-
-
Methyl Group (-CH3): The presence of a methyl group introduces a small region of non-polarity.
Based on these features, 3-amino-1-methyl-1H-pyrazole-5-carboxamide is anticipated to be a polar molecule with a significant capacity for hydrogen bonding.
1.2. The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO, with the chemical formula (CH₃)₂SO, is a highly polar, aprotic solvent.[1][6] Its unique properties make it an exceptional solvent for a wide range of compounds in the pharmaceutical industry.[6][7]
-
High Polarity: The sulfoxide group (S=O) is highly polarized, with a significant partial negative charge on the oxygen atom and a partial positive charge on the sulfur atom. This allows for strong dipole-dipole interactions with polar solutes.
-
Aprotic Nature: DMSO does not have any acidic protons, meaning it cannot act as a hydrogen bond donor. However, the oxygen atom of the sulfoxide group is a strong hydrogen bond acceptor.
-
Amphipathic Character: DMSO possesses both polar (the sulfoxide group) and nonpolar (the two methyl groups) regions, contributing to its versatility in dissolving a broad spectrum of molecules.[8]
1.3. The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" provides a foundational understanding of the anticipated solubility. The polar nature of 3-amino-1-methyl-1H-pyrazole-5-carboxamide, with its multiple hydrogen bond donor and acceptor sites, aligns well with the highly polar and hydrogen bond-accepting properties of DMSO. This suggests a favorable interaction between the solute and solvent molecules, leading to a high probability of good solubility.
Critical Factors Influencing Experimental Solubility
While theoretical predictions provide a strong starting point, the experimentally determined solubility can be influenced by several practical factors.[9] Meticulous control over these variables is essential for obtaining accurate and reproducible results.
2.1. Temperature
The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[9][10] It is therefore crucial to conduct solubility experiments at a precisely controlled and reported temperature, typically ambient temperature (e.g., 25 °C) for standardized comparisons.
2.2. Purity of the Compound
2.3. Quality and Handling of DMSO
DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can alter the solvent properties of DMSO and impact the solubility of the compound.[11] Using high-purity, anhydrous DMSO and employing proper handling techniques to minimize exposure to air are critical for reliable results.[7]
2.4. Equilibrium Time
Dissolution is not an instantaneous process. Sufficient time must be allowed for the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The time required to reach equilibrium can vary depending on the compound and the experimental conditions.
2.5. Agitation
Consistent and adequate agitation is necessary to ensure that the entire sample is exposed to the solvent and to facilitate the dissolution process.[10]
Below is a diagram illustrating the key factors that can influence the solubility of a compound in DMSO.
Caption: Key experimental variables impacting the measured solubility.
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent. The following protocol has been adapted for the specific determination of 3-amino-1-methyl-1H-pyrazole-5-carboxamide solubility in DMSO.
3.1. Materials and Equipment
-
Solute: 3-amino-1-methyl-1H-pyrazole-5-carboxamide (high purity, >98%)
-
Solvent: Anhydrous DMSO (≥99.9%)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE-lined septa (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Positive displacement pipettes or calibrated glass pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.
-
Volumetric flasks and other standard laboratory glassware
3.2. Step-by-Step Experimental Procedure
-
Preparation of the Solid: Accurately weigh an excess amount of 3-amino-1-methyl-1H-pyrazole-5-carboxamide into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Addition of Solvent: To each vial, add a precise volume of anhydrous DMSO.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.
-
Filtration: Immediately filter the collected aliquot through a DMSO-compatible syringe filter to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with DMSO to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of 3-amino-1-methyl-1H-pyrazole-5-carboxamide.
The following diagram provides a visual representation of this experimental workflow.
Caption: Step-by-step workflow for solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Illustrative Solubility Data for 3-amino-1-methyl-1H-pyrazole-5-carboxamide in DMSO at 25°C
| Replicate | Concentration in Diluted Sample (µg/mL) | Dilution Factor | Saturated Solution Concentration (mg/mL) | Solubility (mg/mL) |
| 1 | 152.3 | 200 | 30.46 | |
| 2 | 155.1 | 200 | 31.02 | |
| 3 | 153.8 | 200 | 30.76 | |
| Mean | 30.75 | |||
| SD | 0.28 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The calculated mean solubility and standard deviation provide a quantitative measure of the compound's solubility under the specified conditions. This value is critical for various applications in drug discovery, including:
-
Stock Solution Preparation: Knowing the solubility limit is essential for preparing concentrated stock solutions for high-throughput screening.
-
Assay Development: Ensures that the compound remains in solution at the concentrations required for in vitro and in vivo experiments, preventing false-negative results due to precipitation.
-
Formulation Development: Provides baseline data for the development of more complex formulations for preclinical and clinical studies.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Solubility Values | Insufficient equilibration time. Inadequate agitation. Use of non-anhydrous DMSO. | Extend the equilibration time and verify that equilibrium has been reached by taking measurements at multiple time points. Ensure consistent and vigorous agitation. Use fresh, high-purity anhydrous DMSO and handle it under an inert atmosphere if necessary. |
| Clogging of Syringe Filter | Incomplete settling of the solid phase. Inappropriate filter pore size. | Allow for a longer settling period. Consider centrifugation at a controlled temperature to pellet the undissolved solid before taking the supernatant. Use a larger pore size filter if appropriate for the analytical method. |
| Precipitation After Filtration | Temperature fluctuations between equilibration and analysis. Supersaturated solution. | Ensure that all steps, from equilibration to dilution, are performed at the same controlled temperature. |
Conclusion
While a definitive, published value for the solubility of 3-amino-1-methyl-1H-pyrazole-5-carboxamide in DMSO may not be readily available, this guide provides the necessary theoretical framework and a robust experimental protocol to empower researchers to determine this crucial parameter with confidence. A thorough understanding of the interplay between the compound's structure, the properties of DMSO, and the critical experimental variables is the cornerstone of generating accurate and reliable solubility data. Such data is indispensable for the successful progression of this and other novel compounds through the drug discovery and development pipeline.
References
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- Thermo Fisher Scientific. (n.d.). 3-Amino-1-methyl-1H-pyrazole, 97% 1 g.
- BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
- MedchemExpress. (n.d.). 3-Amino-5-methylpyrazole.
- Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs.
- IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- BenchChem. (n.d.).
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- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. medchemexpress.com [medchemexpress.com]
The Pyrazole-5-Carbonyl Axis: A Technical Guide to Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate vs. Carboxamide
Executive Summary
In the landscape of medicinal chemistry and rational drug design, the functional group positioned at the 5-carbon of a pyrazole ring often dictates the molecule's trajectory—either as a transient synthetic intermediate or as a critical target-engaging pharmacophore. This whitepaper provides an in-depth technical analysis comparing Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (MAMPC) [1] and its amidated derivative, 3-amino-1-methyl-1H-pyrazole-5-carboxamide (AMPCA) [2].
While MAMPC serves as a highly versatile, lipophilic building block for constructing complex fused heterocycles (such as pyrazolo[4,3-d]pyrimidines), AMPCA is frequently deployed as a terminal pharmacophore. The carboxamide moiety is renowned for its ability to act as a dual hydrogen-bond donor and acceptor, making it an elite hinge-binding motif in the development of kinase inhibitors and other targeted therapies[3].
Physicochemical & Structural Profiling
The transition from an ester to a primary carboxamide fundamentally alters the molecule's electronic distribution, solubility profile, and interaction potential. Table 1 summarizes the quantitative and structural divergence between these two entities.
Table 1: Quantitative Physicochemical Comparison
| Property | Methyl Ester (MAMPC) | Carboxamide (AMPCA) |
| CAS Registry Number | 89088-56-2[1] | 1129541-01-0[2] |
| Molecular Formula | C6H9N3O2 | C5H8N4O |
| Molecular Weight | 155.16 g/mol | 140.14 g/mol |
| H-Bond Donors | 1 (from 3-amino group) | 2 (from 3-amino & 5-carboxamide) |
| H-Bond Acceptors | 4 (N, N, O, O) | 3 (N, N, O) |
| Primary Utility | Synthetic intermediate, prodrug handle | Pharmacophore, Kinase hinge binder |
| Electrophilicity | Moderate (susceptible to nucleophiles) | Low (resonance stabilized) |
Pharmacological Divergence: The Hinge-Binding Paradigm
The choice between retaining an ester or converting it to a carboxamide is rarely arbitrary in drug discovery; it is driven by target structural biology.
In the context of ATP-competitive kinase inhibitors, the ATP-binding pocket features a narrow, hydrophobic cleft connected by a flexible "hinge" region. This hinge region relies heavily on hydrogen bonding to anchor inhibitors. The pyrazole-5-carboxamide motif is structurally privileged for this environment[3]. The carboxamide nitrogen acts as a crucial hydrogen-bond donor to the backbone carbonyl of the gk+3 (gatekeeper + 3) residue, while the carboxamide oxygen accepts a hydrogen bond from the gk+1 amide nitrogen.
Conversely, the methyl ester (MAMPC) lacks this hydrogen-bond donor capability. The bulky, lipophilic methoxy group creates steric clashes within the tight hinge cleft, rendering it virtually inactive as a direct kinase binder. Beyond kinases, pyrazole-5-carboxamides have also been identified as potent inhibitors of the Receptor for Advanced Glycation End products (RAGE), further highlighting the necessity of the amide motif for biological target engagement[4].
Logical mapping of kinase hinge binding: Carboxamide's dual H-bond capacity vs Ester's limitation.
Synthetic Methodologies: Ester Amidation Protocols
Converting MAMPC to AMPCA is a fundamental transformation, yet it presents specific synthetic challenges. The electron-rich nature of the pyrazole ring donates electron density into the ester carbonyl via resonance. This significantly reduces the electrophilicity of the carbonyl carbon, making standard room-temperature ammonolysis highly inefficient.
To overcome this thermodynamic barrier, researchers must employ either high thermal energy in a closed system or highly reactive nucleophilic species[5].
Protocol A: High-Pressure Ammonolysis (Sealed Tube)
Causality: Ammonia gas dissolved in methanol is a relatively weak nucleophile. Because the pyrazole ester is deactivated, the reaction requires temperatures exceeding the boiling point of methanol (65°C) to achieve sufficient collision energy. A sealed pressure tube prevents the escape of volatile ammonia, forcing the equilibrium toward amide formation.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 equivalent of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (MAMPC) in a 10-fold volumetric excess of 7N Ammonia in Methanol within a heavy-walled borosilicate pressure tube.
-
Sealing & Heating: Seal the tube securely with a Teflon-lined cap behind a blast shield. Heat the reaction mixture to 90°C using an oil bath or heating block.
-
Incubation: Maintain heating with vigorous magnetic stirring for 16–24 hours. The initial suspension will typically clear as the reaction progresses, followed by the precipitation of the more polar carboxamide product.
-
Quenching & Workup: Cool the vessel completely to 0°C before carefully unsealing to vent residual pressure.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to remove unreacted ester, then filter to isolate AMPCA.
Protocol B: Base-Catalyzed Formamidation
Causality: When high-pressure equipment is unavailable, an alternative is to generate a highly reactive amide anion in situ. Reacting formamide with sodium methoxide generates the formamide anion, a vastly superior nucleophile compared to neutral ammonia, allowing the amidation to proceed at standard atmospheric pressure.
Step-by-Step Methodology:
-
Reagent Mixing: In a round-bottom flask under inert atmosphere (N2), dissolve 1.0 eq of MAMPC in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add 5.0 eq of formamide, followed by the dropwise addition of 1.5 eq of a 25% Sodium Methoxide solution in methanol.
-
Heating: Attach a reflux condenser and heat the mixture to 100°C for 4–6 hours.
-
Precipitation: Cool the mixture to room temperature and pour it over crushed ice. The sudden shift in solvent polarity forces the precipitation of the target carboxamide.
-
Filtration: Collect the solid via vacuum filtration and wash extensively with distilled water to remove residual DMF and formamide.
Step-by-step experimental workflow for the amidation of MAMPC to AMPCA.
Self-Validating Analytical Workflows
A robust chemical protocol must be self-validating. To confirm the complete conversion of the ester to the carboxamide, the following analytical signatures must be verified:
-
Infrared Spectroscopy (FT-IR): The causality of the structural shift is most evident here. The strong ester carbonyl stretch (
) typically observed at ~1725 in MAMPC will disappear. It is replaced by the characteristic "Amide I" band at ~1660 and the "Amide II" band (N-H bending) at ~1620 . -
Proton NMR (
, DMSO- ): The defining signature of the starting material, MAMPC, is a sharp, integrated 3-proton singlet at approximately 3.80 ppm corresponding to the methoxy group ( ). Successful amidation is validated by the complete disappearance of this peak and the emergence of two broad, 1-proton singlets between 7.00 and 7.50 ppm, representing the diastereotopic protons of the primary carboxamide ( ). -
Liquid Chromatography-Mass Spectrometry (LC-MS): The molecular weight transition provides definitive proof. The ester yields a protonated molecular ion
at 156.1. The successful amidation product will shift the mass chromatogram to yield a new peak with an at 141.1.
Conclusion
The selection between Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate and its corresponding carboxamide is a masterclass in functional group strategy. While the ester provides a highly stable, lipophilic handle necessary for the upstream synthesis of complex macrocycles and fused pyrazolo-pyrimidines, the carboxamide is the ultimate effector molecule. By mastering the synthetic conversion between these two states—and understanding the thermodynamic causality that governs it—drug development professionals can efficiently unlock powerful kinase hinge-binding pharmacophores.
References
Sources
- 1. Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | 89088-56-2 [sigmaaldrich.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsynergies.com [bpsynergies.com]
Methodological & Application
Application Note: Synthesis of 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxamide
[1]
Executive Summary
This technical guide details the protocol for converting Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate to 3-amino-1-methyl-1H-pyrazole-5-carboxamide via nucleophilic acyl substitution (ammonolysis).[1] This pyrazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a core motif in Factor Xa inhibitors (e.g., Apixaban analogs) and various kinase inhibitors.
The conversion of electron-rich heteroaromatic esters to amides often presents kinetic challenges due to the donation of electron density from the ring nitrogen/amino groups into the carbonyl system, reducing electrophilicity. This protocol utilizes a high-pressure ammonolysis approach to ensure complete conversion, high purity, and operational simplicity (filtration-based isolation).[1]
Chemical Context & Retrosynthesis[2][3]
The target molecule is synthesized directly from its corresponding ethyl ester.[2] The regiochemistry is fixed at the N1-methyl position, distinguishing it from its 3-carboxamide/5-amino isomer.[1]
Reaction Scheme
The transformation involves the nucleophilic attack of ammonia on the ester carbonyl, followed by the elimination of ethanol.
Figure 1: Reaction scheme for the ammonolysis of the pyrazole ester.
Experimental Protocol
Materials & Reagents[5]
| Reagent / Solvent | Role | Grade/Purity | Stoichiometry |
| Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | Starting Material | >97% HPLC | 1.0 equiv.[1] |
| Ammonia in Methanol (7N) | Reagent / Solvent | Anhydrous | 20.0 equiv. |
| Methanol | Wash Solvent | ACS Grade | N/A |
| Methyl tert-butyl ether (MTBE) | Wash Solvent | ACS Grade | N/A |
Equipment
-
Primary Reactor: 100 mL - 500 mL Pressure Vessel (e.g., Q-Tube, Autoclave, or heavy-walled sealed glass tube) rated for >10 bar.[1]
-
Heating: Oil bath or heating block with magnetic stirring.
-
Filtration: Sintered glass funnel (Porosity 3).
Step-by-Step Procedure
Step 1: Charge and Dissolution
-
Weigh 10.0 g (59.1 mmol) of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate into the pressure vessel.
-
Add a magnetic stir bar.
-
Carefully add 170 mL of 7N Ammonia in Methanol (approx. 1.19 mol, ~20 eq).
-
Note: The ester may not dissolve completely at room temperature initially. This is acceptable.
-
Step 2: Reaction (Ammonolysis)
-
Seal the pressure vessel tightly. Ensure the O-ring/seal is chemically resistant (PTFE or Viton).[1]
-
Heat the reaction mixture to 80°C (internal temperature) or 90°C (oil bath temperature).
-
Maintain stirring at 500 RPM for 16 to 24 hours .
Step 3: Monitoring
-
Cool the vessel to room temperature (RT) before opening.
-
Caution: Open the vessel in a fume hood to release excess ammonia pressure.
-
Sample an aliquot (10 µL), dilute in MeOH, and analyze via LC-MS or TLC (10% MeOH in DCM).
-
Target: Disappearance of Ester (
) and appearance of Amide ( ).
-
Step 4: Isolation & Purification
-
If the reaction is complete, cool the mixture to 0–5°C (ice bath) and stir for 1 hour. The product typically crystallizes/precipitates as a white to off-white solid.
-
Concentration (Optional): If precipitation is poor, concentrate the solution under reduced pressure to approx. 1/3 of the original volume, then cool to 0°C.
-
Filter the solids using a sintered glass funnel.
-
Wash 1: Wash the filter cake with cold Methanol (2 x 10 mL).
-
Wash 2: Wash with MTBE (2 x 20 mL) to remove organic impurities and facilitate drying.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Expected Results
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Analytical Characterization (Reference Data)
To validate the synthesis, compare obtained spectral data against these expected values:
-
1H NMR (400 MHz, DMSO-d6):
- 7.20 (broad s, 1H, CONH _a), 6.95 (broad s, 1H, CONH _b) – Amide protons.[1]
- 5.80 (s, 1H, Pyrazole C4-H ) – Aromatic proton.
- 5.20 (broad s, 2H, -NH 2) – Amino group.
- 3.65 (s, 3H, N-CH 3) – N-Methyl group.
-
Note: The disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) confirms the loss of the ester group.
-
LC-MS (ESI+):
-
Calculated Mass (
): 140.14 Da. -
Observed
: 141.1 m/z.
-
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low or ammonia loss.[1] | Ensure vessel is sealed tight.[5] Increase temp to 90°C. Add fresh ammonia solution. |
| Low Yield (Precipitation) | Product too soluble in MeOH. | Concentrate the filtrate further.[4] Add an anti-solvent like Diethyl Ether or MTBE to force precipitation. |
| Coloration (Pink/Red) | Oxidation of the amino group. | Perform reaction under Nitrogen/Argon atmosphere. Wash final solid with cold MTBE. |
| Hydrolysis Byproduct | Water present in the system. | Use anhydrous MeOH/NH3. If acid forms (LCMS M+1 = 142), re-esterify or couple with ammonium chloride/EDC. |
Safety & Handling
-
Ammonia Pressure: Heating methanolic ammonia generates significant internal pressure. Use only rated pressure vessels (autoclaves or heavy-walled glass with shields).[1] Never heat a standard round-bottom flask with a stopper.[1]
-
Venting: Always cool the vessel to room temperature or below before opening. Open inside a well-ventilated fume hood.
-
Pyrazole Toxicity: Many aminopyrazoles are biologically active. Handle with gloves, goggles, and dust masks to prevent inhalation.
References
-
Pinto, D. J. P., et al. (2007).[6] "Discovery of an Oral Factor Xa Inhibitor (Apixaban)."[7][8][9] Journal of Medicinal Chemistry, 50(22), 5339–5356. (Describes the general synthesis of aminopyrazole carboxamides).
-
Bristol-Myers Squibb Company. (2003).[10] "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors."[1][10] World Intellectual Property Organization, WO 2003/026652. (Patent detailing the ammonolysis conditions for pyrazole esters).
-
BenchChem Technical Support. (2025). "Solubility and Properties of Methyl 3-amino-1H-pyrazole-4-carboxylate." (General physical properties of amino-pyrazole esters).
-
Thermo Scientific Chemicals. (2025). "3-Amino-1-methyl-1H-pyrazole Specifications." (Reference for starting material properties).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]
- 8. WO2016035007A2 - An improved process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 9. An Improved Process For Preparing Intermediate Of Apixaban [quickcompany.in]
- 10. EP3097100A2 - A process for the preparation of apixaban and its intermediates - Google Patents [patents.google.com]
Introduction: The Pyrazole Scaffold as a Cornerstone of Kinase Inhibitor Design
An in-depth guide for researchers, scientists, and drug development professionals on the application of the 3-amino-1-methyl-1H-pyrazole-5-carboxamide scaffold in the design and evaluation of novel kinase inhibitors.
Protein kinases, enzymes that regulate a vast number of cellular processes, have become one of the most critical target classes for modern drug discovery, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many diseases.[2][3] Consequently, the development of small-molecule kinase inhibitors has revolutionized therapeutic strategies.[4][5]
Within the medicinal chemist's toolkit, the pyrazole ring is considered a "privileged scaffold."[1][3][5] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal anchor for binding within the ATP-binding site of kinases.[6] Specifically, the 3-aminopyrazole moiety is a well-established hinge-binding motif, a critical interaction for potent kinase inhibition.[6][7] This guide focuses on the 3-amino-1-methyl-1H-pyrazole-5-carboxamide core, a scaffold that combines this proven hinge-binding element with a modifiable carboxamide group, offering a robust framework for developing potent and selective kinase inhibitors.
Section 1: The Chemistry of the Scaffold
Rationale for the Scaffold
The 3-amino-1-methyl-1H-pyrazole-5-carboxamide scaffold is designed for optimal interaction with the kinase ATP-binding pocket.
-
3-Amino Group: This primary amine is positioned to form two crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP. This is a foundational interaction for achieving high potency.[6]
-
Pyrazole Ring: The nitrogen atoms of the pyrazole ring can participate in additional hydrogen bonding and the ring itself can engage in π-stacking interactions with aromatic residues in the active site.
-
1-Methyl Group: This group occupies a specific vector pointing towards the solvent-exposed region or a small hydrophobic pocket. While a simple methyl group enhances solubility and metabolic stability, this position is a key point for diversification to improve selectivity.[6][8]
-
5-Carboxamide Group: The carboxamide provides an additional hydrogen bond donor and acceptor, which can interact with residues near the ribose-phosphate binding region. This position is a primary handle for derivatization to extend into other pockets and fine-tune the inhibitor's selectivity and physicochemical properties.[8][9][10]
General Synthetic Workflow
The synthesis of a library of inhibitors based on this scaffold generally follows a convergent approach where the core is constructed and then diversified. This allows for the systematic exploration of the structure-activity relationship (SAR).[1][8][11]
Section 2: Mechanism of Action and Binding Mode
The majority of inhibitors derived from this scaffold are designed as Type I ATP-competitive inhibitors. They bind to the active conformation of the kinase and directly compete with endogenous ATP.
The hypothetical binding mode illustrates the key interactions that drive the inhibitory activity. The aminopyrazole forms bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge. The carboxamide can form additional interactions, while substituents on the carboxamide nitrogen can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.[12]
Section 3: Experimental Protocols
The following protocols provide a framework for evaluating inhibitors based on the 3-amino-1-methyl-1H-pyrazole-5-carboxamide scaffold, from initial biochemical potency to cellular target engagement and functional effects.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase. This luminescent assay quantifies the amount of ADP produced in the kinase reaction.[1][2][13]
Materials:
-
Recombinant Kinase of Interest (e.g., CDK2/cyclin A, Aurora A)
-
Kinase-specific substrate (e.g., peptide or protein)
-
Test Compounds (dissolved in 100% DMSO)
-
ATP solution
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include wells for a positive control (DMSO only, 0% inhibition) and a negative control (no kinase, 100% inhibition).
-
Kinase/Substrate Addition: Prepare a solution containing the kinase and its substrate in kinase buffer. Add this solution (e.g., 5 µL) to all wells except the negative control.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration close to its Km for the specific kinase. Add the ATP solution (e.g., 5 µL) to all wells to start the reaction.
-
Incubation: Gently mix the plate and incubate at the kinase's optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[13]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[13]
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To quantify the binding of the inhibitor to its target kinase within living cells, providing a measure of cellular potency and target occupancy.[14][15] This assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).[15]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Vector encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Appropriate NanoBRET® Kinase Tracer
-
Test Compounds (dissolved in DMSO)
-
NanoBRET® Nano-Glo® Substrate
-
White, 96-well cell culture plates
-
Plate reader capable of measuring dual-filtered luminescence (e.g., 460 nm and >600 nm)
Procedure:
-
Cell Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM.
-
Tracer Addition: Prepare a solution of the specific NanoBRET tracer in Opti-MEM.
-
Assay Assembly: Remove the growth medium from the cells. Add the compound dilutions to the wells, followed immediately by the tracer solution. Include "no inhibitor" and "no tracer" controls. Incubate the plate for 2 hours in a CO₂ incubator at 37°C.
-
Substrate Addition: Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions and add it to all wells.
-
Signal Detection: Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (>600 nm) emission.
-
Data Analysis: Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission). Normalize the data to controls and plot the corrected BRET ratio against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the cellular IC₅₀.
Protocol 3: Western Blot for Downstream Signaling
Objective: To assess the functional effect of the inhibitor by measuring the phosphorylation status of a known downstream substrate of the target kinase.[13]
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
Test Compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and one for the total substrate protein (e.g., anti-total-STAT3).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 2-24 hours). If necessary, stimulate the pathway with an appropriate growth factor or cytokine.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against the total substrate protein to serve as a loading control.
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each sample to determine the dose-dependent decrease in substrate phosphorylation.[13]
Section 4: Structure-Activity Relationship (SAR) Exploration
Systematic modification of the 3-amino-1-methyl-1H-pyrazole-5-carboxamide scaffold is essential for optimizing potency and selectivity.[8][16] The table below presents a hypothetical SAR study to illustrate how structural changes can impact inhibitory activity against different kinases.
| Compound ID | R¹ (at 5-carboxamide) | R² (on R¹) | RET IC₅₀ (nM)[8] | Aurora A IC₅₀ (nM)[17] | CDK2 IC₅₀ (nM)[10] |
| Core | -H | - | >10,000 | >10,000 | >10,000 |
| 1a | Phenyl | -H | 850 | 1200 | 2500 |
| 1b | Phenyl | 4-Chloro | 450 | 980 | 1800 |
| 1c | Phenyl | 3-Methoxy | 620 | 750 | 1540 |
| 2a | Cyclopropyl | - | 44 | 520 | 950 |
| 2b | N-methyl-piperazine | - | 252 | 300 | 680 |
| 2c | Morpholine | - | 310 | 210 | 430 |
SAR Insights:
-
Core Scaffold: The unsubstituted core is inactive, highlighting the need for the R¹ group for target engagement.
-
Aromatic R¹ Groups (1a-c): Adding a phenyl group provides a baseline level of activity. Substituents on this ring can modulate potency, likely by interacting with specific residues in the active site.
-
Alicyclic/Heterocyclic R¹ Groups (2a-c): Introducing groups like cyclopropyl or piperazine can significantly and differentially improve potency. For instance, the cyclopropyl group in 2a shows a strong preference for RET kinase, suggesting it fits well into a specific hydrophobic pocket in that enzyme.[8] The morpholine in 2c appears to grant more balanced activity against Aurora A and CDK2.
This systematic approach allows for the development of highly potent and selective inhibitors tailored for a specific kinase target.
References
- Benchchem. Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors.
- Benchchem. Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole.
- Benchchem. Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide.
- Taylor & Francis Online. (2018, April 16). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors.
- MDPI. (2026, January 29). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation.
- PMC. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
- Shokat Lab. (2004, February 7). Small-Molecule Kinase-Inhibitor Target Assessment.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- AWS. (2022, August 11). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Journal of Medicinal Chemistry. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity.
- Benchchem. Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay.
- Hilaris Publisher. (2024, May 28). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors.
- PubMed. (2022, November 27). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- PubMed. (2010, February 1). Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy.
- Semantic Scholar. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.
- J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
- ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
- ACS Publications. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
- PubChem. Methyl 3-amino-1-methyl-1h-pyrazole-5-carboxylate.
- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- Taylor & Francis Online. (2019, December 19). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
- Springer. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
- KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- PubChem. 3-amino-1-methyl-1h-pyrazole-5-carboxamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 11. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 16. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
Application Note: Regioselective Cyclization of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles
Introduction & Strategic Importance
The pyrazolo[1,5-a]pyrimidine core is a highly privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. Because its structural topology closely mimics the purine ring of ATP, this scaffold is uniquely suited for the development of potent, ATP-competitive protein kinase inhibitors 1. It serves as the foundational pharmacophore for numerous FDA-approved therapeutics and advanced clinical candidates, including the sedative Zaleplon, the anxiolytic Ocinaplon, and the selective cyclin-dependent kinase (CDK) inhibitor Dinaciclib 2.
The most robust, modular, and widely utilized synthetic strategy to construct this framework is the cyclocondensation of 3-aminopyrazoles (often tautomerized as 5-aminopyrazoles) with 1,3-dielectrophilic systems, such as 1,3-diketones,
Mechanistic Rationale & The Regioselectivity Challenge
To master this synthesis, one must understand the causality of the cascade cyclization. The reaction is driven by the differential nucleophilicity of the nitrogen atoms on the aminopyrazole ring and the differential electrophilicity of the 1,3-dielectrophile.
-
Primary Attack: The exocyclic primary amine (-NH2) is significantly more nucleophilic than the endocyclic N2 nitrogen. It initiates the reaction by attacking the most electrophilic or sterically accessible carbonyl carbon of the dielectrophile 4.
-
Imine/Enamine Formation: An initial dehydration event forms an acyclic imine or enamine intermediate.
-
Intramolecular Cyclization: A conformational shift brings the endocyclic N2 nitrogen into proximity with the secondary electrophilic site (the remaining carbonyl or
-carbon), prompting an intramolecular ring closure 5. -
Aromatization: A second dehydration step yields the thermodynamically stable, fully aromatic pyrazolo[1,5-a]pyrimidine system [[4]]().
The Regioselectivity Challenge: When utilizing unsymmetrical 1,3-diketones, the reaction often yields a mixture of 5-substituted and 7-substituted regioisomers, requiring tedious chromatographic separation. To achieve strict regiocontrol, modern protocols pre-activate methyl ketones into
Mechanistic pathway of pyrazolo[1,5-a]pyrimidine cyclocondensation.
Quantitative Data & Optimization Matrix
The choice of electrophile and catalyst directly dictates the yield and regiochemical purity of the final scaffold.
| 1,3-Dielectrophile | Catalyst / Solvent | Temp / Time | Yield (%) | Regioselectivity | Ref. |
| Symmetrical 1,3-Diketone | Glacial AcOH | Reflux, 2–4 h | 87–95% | Single product (Symmetric) | 5 |
| Unsymmetrical 1,3-Diketone | EtOH / Cat. H₂SO₄ | Reflux, 48 h | 70–85% | Mixed (Requires separation) | 4 |
| Solvent-free / EtOH | MW 160°C, 15 min | 83–97% | Highly Regioselective (7-sub) | 6 | |
| 1,2-Allenic Ketone | None / EtOH | Room Temp, 12 h | 75–90% | Excellent | 7 |
Experimental Protocols
Protocol A: Acid-Catalyzed Cyclocondensation with 1,3-Diketones
Application: Ideal for symmetrical 1,3-diketones where regioselectivity is not a concern.
-
Reagent Preparation: In an oven-dried round-bottom flask, combine the substituted 3-aminopyrazole (1.0 equiv) and the 1,3-diketone (1.2 equiv). Causality: A slight excess of the diketone ensures complete consumption of the aminopyrazole, which is highly polar and often difficult to remove during standard silica gel chromatography.
-
Solvent Addition: Suspend the mixture in glacial acetic acid (approx. 10 mL/mmol). Causality: Glacial acetic acid serves a dual purpose. It acts as a polar protic solvent to dissolve both starting materials, and its mild acidity activates the carbonyl groups of the diketone towards nucleophilic attack without fully protonating the weakly basic exocyclic amine of the pyrazole (which would stall the reaction) [[5]]().
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 2 to 4 hours. Causality: The elevated temperature provides the necessary activation energy for the second dehydration step, driving the thermodynamic aromatization of the bicyclic system.
-
Workup & Isolation: Cool the mixture to room temperature and pour it over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7 is reached. Causality: Neutralization precipitates the highly organic pyrazolo[1,5-a]pyrimidine core, allowing for simple isolation via vacuum filtration.
Protocol B: Regioselective Microwave-Assisted Synthesis via -Enaminones
Application: Ideal for strict regiocontrol yielding 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.
-
Enaminone Formation (Step 1): React a suitable methyl ketone (1.0 equiv) with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 equiv) under solvent-free microwave irradiation at 160°C for 15 minutes. Causality: This pre-activation step converts the ketone into a
-enaminone, creating a highly biased electrophile that forces strict regiocontrol during the subsequent cyclization 6. -
Cyclocondensation (Step 2): To the crude
-enaminone, add the 3-aminopyrazole (1.0 equiv) and absolute ethanol (5 mL/mmol). -
Microwave Irradiation: Subject the mixture to microwave irradiation at 120°C for 10-15 minutes. Causality: Microwave heating ensures rapid, homogeneous energy transfer, drastically reducing reaction times from hours to minutes while minimizing thermal degradation byproducts 8.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (typically Hexanes/EtOAc).
Standard experimental workflow for the synthesis and validation of pyrazolo[1,5-a]pyrimidines.
Self-Validating Analytical Checkpoints
A protocol is only as reliable as its validation methods. To ensure the correct regioisomer was synthesized, researchers must employ the following analytical checkpoints:
-
Reaction Monitoring (TLC): The primary self-validating checkpoint during the reaction is the complete disappearance of the highly polar, UV-active aminopyrazole spot.
-
Mass Spectrometry (LC-MS): Confirms the exact mass corresponding to the double-dehydration product
. -
2D NMR (HMBC) - The Gold Standard: Relying solely on 1H NMR is a common pitfall when assigning regiochemistry. To definitively differentiate between 5-substituted and 7-substituted regioisomers, analyze the
correlations in an HMBC experiment. A definitive three-bond correlation between the pyrimidine proton (H-6) and the bridgehead carbon (C-3a) is the absolute self-validating proof of the regiochemical outcome 8.
References
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - ResearchGate. 2
-
Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). 7
-
A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors - Benchchem. 6
-
Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. 8
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. 1
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives - Semantic Scholar. 5
-
1,3-DIPOLAR CYCLOADDITION REACTIONS OF PYRAZOLO[1,5-a]PYRIMIDINES WITH NITRILE OXIDE - sctunisie.org. 4
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. 3
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sctunisie.org [sctunisie.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
Application Note: Optimized Reaction Conditions for the Regioselective N-Methylation of 3-Aminopyrazole-5-carboxamide
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Scientific Context & Challenge
The 3-aminopyrazole-5-carboxamide scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized as a bioisosteric core for purine analogues, kinase inhibitors, and anti-inflammatory agents[1]. Functionalizing this core via N-methylation introduces the "magic methyl" effect, a structural modification that can dramatically alter the molecule's lipophilicity, metabolic stability, and target binding affinity[2].
However, the direct N-methylation of 3-aminopyrazole-5-carboxamide presents a profound regioselectivity challenge. The molecule possesses four distinct nitrogen sites:
-
N1 of the pyrazole ring.
-
N2 of the pyrazole ring.
-
C3-Exocyclic Amino Group (-NH₂).
-
C5-Exocyclic Carboxamide Group (-CONH₂).
Without precise control over the reaction conditions, direct alkylation yields a complex, difficult-to-separate mixture of N1/N2 regioisomers and over-methylated byproducts[3]. This application note details the mechanistic causality behind regioselective control and provides field-proven protocols for synthesizing the desired N-methylated isomers.
Mechanistic Causality: Governing Regioselectivity
To achieve high yields of a specific N-methylated regioisomer, one must exploit the differential
Acidity and Deprotonation Dynamics
The pyrazole ring N-H is the most acidic site (
Ambidentate Reactivity & The "Cesium Effect"
The resulting pyrazolate anion is ambidentate, distributing its negative charge across N1 and N2. Methylation is governed by the coordinating ability of the metal counterion:
-
Potassium (
) or Sodium ( ): These smaller cations tightly coordinate with the pyrazolate nitrogens, often leading to moderate selectivity and requiring higher temperatures that degrade kinetic control. -
Cesium (
): Utilizing Cesium Carbonate ( ) significantly enhances kinetic regioselectivity. The larger ionic radius and lower charge density of result in a more "naked," highly reactive pyrazolate anion. This allows the electrophile to be attacked rapidly at lower temperatures, favoring the less sterically hindered nitrogen[3].
Solvent Influence
While polar aprotic solvents like DMF or THF are standard, the solvent network heavily influences the exocyclic groups. Recent methodologies demonstrate that fluorinated alcohols (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol, HFIP) can act as strong hydrogen-bond donors. HFIP selectively solvates and shields the exocyclic amine and carboxamide, preventing over-alkylation and strongly directing the regioselectivity of the ring methylation.
Comparative Data: Reaction Condition Optimization
The following table summarizes how varying the base, solvent, and temperature shifts the regiochemical outcome of the methylation. (Note: Isomer A refers to methylation adjacent to the carboxamide; Isomer B refers to methylation adjacent to the amino group).
| Base | Solvent | Temp (°C) | Electrophile | Major Product | Typical Ratio (A:B) | Mechanistic Note |
| DMF | 25 | MeI (1.1 eq) | Isomer A | 2:1 | Standard conditions; moderate selectivity due to tight ion pairing[3]. | |
| DMF | 0 | MeI (1.05 eq) | Isomer A | 5:1 | "Cesium effect" yields a naked anion; low temp favors kinetic attack. | |
| THF | 60 | MeI (1.5 eq) | Isomer B | 1:3 | Thermodynamic conditions; elevated risk of exocyclic over-methylation. | |
| HFIP | 25 | MeI (1.1 eq) | Isomer A | >10:1 | Fluorinated solvent H-bonding shields exocyclic amines, driving absolute selectivity. |
Experimental Protocols
Protocol A: Direct Regioselective N-Methylation (Kinetic Control)
This protocol utilizes the Cesium effect under cryogenic conditions to maximize kinetic regioselectivity without the need for protecting groups.
-
Preparation: Charge a flame-dried round-bottom flask with 3-aminopyrazole-5-carboxamide (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.
-
Deprotonation: Add
(1.2 eq). Stir the suspension at 0 °C for 15 minutes under an inert argon atmosphere. Causality Note: The 15-minute equilibration ensures complete formation of the naked pyrazolate anion before the electrophile is introduced. -
Electrophile Addition: Dropwise add Methyl Iodide (MeI, 1.05 eq) via a micro-syringe. Causality Note: Maintaining 0 °C and strictly limiting MeI to near-stoichiometric amounts prevents the secondary alkylation of the exocyclic
group. -
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via LC-MS until the starting material is consumed.
-
Workup: Quench the reaction carefully with saturated aqueous
. Extract with EtOAc ( ). Wash the combined organic layers with 5% aqueous ( ). Causality Note: The wash is critical for effectively partitioning and removing residual DMF from the organic layer. -
Purification: Dry over
, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the major kinetic isomer.
Protocol B: Protection-Directed Methylation (Absolute Regiocontrol)
When >99% regioselectivity is required, transient protection of the exocyclic amine is employed to electronically deactivate and sterically block one side of the molecule[1].
-
Selective Protection: React 3-aminopyrazole-5-carboxamide with acetic anhydride (
, 1.1 eq) in pyridine at room temperature for 4 hours to yield the N-acetylated intermediate. Causality Note: The acetyl group lowers the nucleophilicity of the exocyclic amine and sterically shields the adjacent ring nitrogen, forcing subsequent methylation strictly to the opposite nitrogen[1]. -
Directed Methylation: Isolate the intermediate and treat it with
(1.5 eq) and MeI (1.2 eq) in anhydrous THF at room temperature for 12 hours. -
Deprotection: Cleave the acetyl directing group by refluxing the intermediate in 2M HCl/MeOH for 2 hours. Neutralize with saturated
and purify to obtain the isomerically pure N-methylated product.
Pathway Visualization
Fig 1: Mechanistic pathway of 3-aminopyrazole-5-carboxamide N-methylation under basic conditions.
References
-
[4] Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules (MDPI). URL:[Link]
-
[3] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules (NIH PMC). URL:[Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry (ACS). URL:[Link]
-
[1] N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. RSC Medicinal Chemistry (NIH PMC). URL:[Link]
-
[2] Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews (RSC Publishing). URL:[Link]
Sources
- 1. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis Using 3-Amino-1-Methyl-Pyrazole Precursors
Executive Summary
This guide details the microwave-assisted synthesis (MWAS) protocols for utilizing 3-amino-1-methyl-pyrazole as a core building block. Unlike conventional heating, which often leads to thermal degradation and ambiguous regioselectivity, microwave irradiation exploits the high polarity of the aminopyrazole moiety to accelerate reaction kinetics by orders of magnitude (minutes vs. hours).
Key Applications:
-
Drug Discovery: Rapid synthesis of Pyrazolo[1,5-a]pyrimidines (kinase inhibitor scaffolds).
-
Green Chemistry: Solvent-free or aqueous-phase condensation reactions.
-
Ligand Development: Synthesis of bidentate N-N ligands for coordination chemistry.
Scientific Foundation: The "Molecular Radiator" Effect
Dielectric Heating Mechanism
3-amino-1-methyl-pyrazole is an ideal candidate for MWAS due to its high dipole moment. The exocyclic amine (
-
Dipolar Polarization: Under microwave irradiation (typically 2.45 GHz), the molecule attempts to align with the oscillating electric field. The resulting molecular friction generates rapid, volumetric heat.
-
The "Superheating" Advantage: In sealed vessels, solvents like ethanol or water can be heated well above their atmospheric boiling points, increasing the collision frequency and overcoming activation energy barriers for ring-closure reactions that are sluggish under standard reflux.
Regiochemical Control
A critical advantage of using the 1-methyl variant over unsubstituted 3-aminopyrazole is the "locked" tautomerism.
-
Unsubstituted (N-H): Exists in equilibrium between 3-amino and 5-amino tautomers, leading to complex product mixtures (isomers).
-
1-Methyl Substituted: The methyl group blocks the N1 position, locking the amino group at C3. This directs the nucleophilic attack more predictably, favoring the formation of specific pyrazolo[1,5-a]pyrimidine isomers during condensation with 1,3-dicarbonyls.
Visualizing the Pathway
The following diagram illustrates the mechanistic pathway and the critical decision points for synthesis.
Figure 1: Mechanistic workflow for the condensation of 3-amino-1-methyl-pyrazole with dicarbonyls.
Experimental Protocols
Protocol A: Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines
Best for: High throughput screening, maximizing yield, and green chemistry compliance.
Reagents:
-
3-amino-1-methyl-pyrazole (1.0 equiv)
- -Keto ester (e.g., Ethyl acetoacetate) (1.1 equiv)
-
Catalyst: Glacial Acetic Acid (0.1 equiv) or p-TSA (1 mol%) - Optional but recommended for sterically hindered ketones.
Procedure:
-
Preparation: In a 10 mL microwave-dedicated glass vial (e.g., G10 or G30 type), weigh the aminopyrazole. Add the liquid
-keto ester directly to the solid. -
Mixing: Vortex for 30 seconds to create a homogenous paste/slurry. If a catalyst is used, add it now.
-
Sealing: Cap the vial with a Teflon-lined septum and crimp/screw tightly.
-
Irradiation (Method):
-
Mode: Dynamic (Hold Temperature)
-
Temperature: 140 °C
-
Hold Time: 10 minutes
-
Stirring: High (magnetic stir bar essential)
-
Pressure Limit: Set to 250 psi (safety cutoff).
-
-
Workup:
-
Allow the vial to cool to 50 °C (air jet cooling).
-
The reaction usually solidifies. Add 3-5 mL of cold Ethanol or Diethyl Ether.
-
Sonicate to break up the solid mass.
-
Filter the precipitate and wash with cold ether.
-
-
Validation:
-
TLC: 50% EtOAc/Hexane. Product is typically less polar than the amine.
-
1H NMR: Look for the disappearance of the broad
singlet (approx. 4.0-5.5 ppm) and the appearance of the pyrimidine ring proton (approx.[1] 6.5-7.0 ppm).
-
Protocol B: Aqueous Phase "On-Water" Synthesis
Best for: Large scale scale-up where heat dissipation is critical.
Procedure:
-
Suspend 3-amino-1-methyl-pyrazole (2.0 mmol) and the dicarbonyl (2.0 mmol) in Water (4 mL) .
-
Add no catalyst (water acts as a hydrogen-bond catalyst at high temp).
-
Irradiate at 120 °C for 15-20 minutes .
-
Workup: The product often precipitates out of the water upon cooling. Filter and recrystallize from EtOH/Water if necessary.[2]
Optimization & Troubleshooting Data
The following table summarizes optimization studies for the reaction with ethyl acetoacetate.
| Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| None (Neat) | 140 | 10 | 92-96 | Recommended. Fastest, cleanest workup. |
| Ethanol | 120 | 20 | 85 | Good, but requires solvent removal. |
| Water | 120 | 20 | 88 | "On-water" effect accelerates rate; product precipitates. |
| Toluene | 140 | 30 | 65 | Poor solubility of precursor; requires p-TSA. |
| Acetic Acid | 120 | 15 | 90 | Good for unreactive/hindered ketones. Hard to remove trace acid. |
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Solution: Increase temperature to 160 °C. Do not simply extend time, as this promotes degradation.
-
-
Issue: Oily Product (won't crystallize).
-
Solution: Triturate the oil with cold diethyl ether or hexanes. Scratch the side of the flask.
-
-
Issue: Regioisomer Mixtures.
-
Insight: While the N-methyl group directs the reaction, sterics on the dicarbonyl can cause mixtures.
-
Solution: Switch solvent to Glacial Acetic Acid. The acidic medium promotes the formation of the thermodynamically stable isomer (usually the 7-one derivative).
-
Advanced Workflow: Decision Matrix
Figure 2: Decision matrix for selecting reaction conditions based on the electrophile.
References
-
Al-Mousawi, S. M., et al. (2009). "Synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound." Ultrasonics Sonochemistry.
-
Aggarwal, R., et al. (2011). "Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry.
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.
-
Lynch, M. A., et al. (1998). "Regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines." Tetrahedron.
-
Chebanov, V. A., et al. (2019).[3] "Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole." French-Ukrainian Journal of Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Aminopyrazole Regioisomer Separation
Ticket ID: AP-REGIO-001 Status: Open Agent: Senior Application Scientist Subject: Definitive Guide to Separating and Identifying 3-Amino vs. 5-Amino Pyrazole Regioisomers
⚠️ Critical Diagnostic: Before You Begin
Are you chasing a ghost? Before attempting separation, you must confirm the substitution pattern at the N1 position .
| Scenario | Structure | Status | Action |
| N-Unsubstituted | 1H-pyrazole (NH free) | Inseparable Tautomers | Stop. In solution, 3-amino and 5-amino-1H-pyrazoles exist in rapid equilibrium. You cannot separate them by chromatography.[1][2] They are the same compound. |
| N-Substituted | 1-R-pyrazole (R = Me, Ph, etc.) | Separable Regioisomers | Proceed. The position of the amino group is fixed relative to the N1 substituent. |
Module 1: Identification (The "Triage" Phase)
How do I know which isomer is which?
You cannot rely solely on 1H NMR chemical shifts or LCMS retention times without a reference standard. The only self-validating method is NOE (Nuclear Overhauser Effect) NMR .
The NOE Logic Protocol
Run a 1D-NOESY or 2D-NOESY/ROESY experiment. Target the protons on the N1-Substituent (e.g., the N-Methyl or N-Phenyl ortho-protons).
-
5-Amino Isomer: The N1-substituent is spatially adjacent to the Amino group (NH₂) .
-
Result: Strong NOE correlation between N1-R and NH₂ protons.
-
-
3-Amino Isomer: The N1-substituent is spatially adjacent to the C5-Proton (or C5-substituent). The Amino group is far away at C3.
-
Result: Strong NOE correlation between N1-R and C5-H. No correlation to NH₂.
-
Figure 1: Decision tree for assigning regioisochemistry using NOE NMR spectroscopy.
Module 2: Chromatographic Separation
The peaks are merging or tailing. How do I fix it?
Aminopyrazoles are basic and polar. On standard silica, they interact with acidic silanols, causing peak broadening that masks separation.
Method A: Flash Chromatography (Normal Phase)
The "Base-Wash" Protocol:
-
Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexane/EtOAc before loading the sample.
-
Mobile Phase: Add 0.5% TEA or 1% NH₄OH (28% aq) to your mobile phase.
-
Example: DCM:MeOH:NH₄OH (95:4:1).
-
-
Gradient: Start shallow. These isomers often differ in Rf by only 0.05–0.1.
Method B: Reverse Phase HPLC (Prep)
The pH Switch:
-
Low pH (TFA/Formic Acid): Both isomers are protonated. Separation relies on the hydrophobicity of the N1 substituent. Often poor resolution.
-
High pH (Ammonium Bicarbonate, pH 10): The amino group is neutral. The 5-amino isomer is often sterically shielded by the N1-substituent, making it slightly more hydrophobic than the 3-amino isomer.
-
Recommendation: Use a high-pH stable C18 column (e.g., XBridge, Gemini NX).
-
| Parameter | Standard Condition | Optimized for Aminopyrazoles | Why? |
| Stationary Phase | Standard Silica | Amine-functionalized Silica | Eliminates silanol interactions; no TEA needed. |
| Mobile Phase pH | Neutral/Acidic | Basic (pH > 9) | Suppresses ionization of the amino group, sharpening peaks. |
| Solvent System | Hexane/EtOAc | DCM/MeOH or DCM/Acetone | Better solubility and selectivity for polar heterocycles. |
Module 3: Chemical Separation (The "Nuclear Option")
Chromatography failed. What now?
If the isomers co-elute, exploit the steric difference at the 5-position.
Differential Reactivity Protocol
The 5-amino group is flanked by the N1-substituent, making it sterically hindered compared to the exposed 3-amino group.
-
Acylation: Treat the mixture with 1.0 equivalent of Acetic Anhydride or Boc₂O at 0°C.
-
Outcome: The 3-amino isomer reacts faster .
-
-
Separation: The mixture now contains:
-
3-Acetamido-pyrazole (Less Polar)
-
5-Amino-pyrazole (More Polar - Unreacted)
-
-
Purification: These will easily separate on silica.
-
Hydrolysis: Deprotect the 3-isomer (acid/base hydrolysis) to recover the amine.
Module 4: Troubleshooting (FAQ)
Q: My LCMS shows two peaks with the same mass, but they merge when I scale up. A: This is a "mass load" issue. The column is overloaded, and the basic amines are dragging.
-
Fix: Switch to the Chemical Separation protocol (Module 3) or use a High pH Prep-HPLC method.
Q: I am synthesizing the pyrazole from hydrazine and a
-
Acidic Conditions: Hydrazine attacks the ketone/enol oxygen first (reversible), favoring the 3-amino product.
-
Basic Conditions: Hydrazine attacks the nitrile/alkene carbon, often favoring the 5-amino product.
-
Solvent: Protic solvents (EtOH) stabilize intermediates differently than aprotic solvents (THF), altering ratios.
Q: Can I distinguish them by melting point? A: Generally, yes, but not reliably without literature data. 5-Amino isomers often have higher melting points due to intermolecular H-bonding networks involving the N1-substituent and the amine, whereas 3-amino isomers may form intramolecular bonds if a C4-substituent is present.
References & Grounding[3]
-
Regioselectivity in Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry, 2008.[3] (Discusses the impact of pH and solvent on cyclization).
-
NMR Identification: Holzer, W., et al. "13C NMR and 15N NMR spectroscopy of 1-substituted pyrazoles." Journal of Heterocyclic Chemistry, 1993. (Establishes NOE and chemical shift standards).
-
Chromatographic Behavior: Snyder, L. R., et al.[1] Introduction to Modern Liquid Chromatography. Wiley, 2011. (Foundational text on separating basic heterocycles using amine modifiers).
-
Tautomerism: Elguero, J., et al. The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 1976.
(Note: Always verify specific experimental conditions with small-scale pilots before committing valuable bulk material.)
Sources
Technical Support Center: Purification of 3-Amino-1-methyl-1H-pyrazole-5-carboxamide
Welcome to the Technical Support Center for the isolation and purification of 3-amino-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1129541-01-0). This guide is engineered for researchers and drug development professionals dealing with the complex thermodynamic and kinetic challenges of purifying highly polar heterocyclic intermediates.
Unlike standard aliphatic compounds, pyrazole-5-carboxamides possess a dense network of hydrogen bond donors and acceptors (the primary amine, the carboxamide group, and the pyrazole nitrogens). This structural reality dictates its high solubility in protic solvents and its propensity to co-precipitate with structurally similar regioisomers [1]. The following guide abandons generic advice in favor of mechanistic troubleshooting and self-validating protocols.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: During the cooling phase of my recrystallization, the product forms a milky emulsion ("oils out") instead of forming distinct crystals. How do I force crystallization? A1: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solution is higher than the melting point of the solute-solvent complex. Because 3-amino-1-methyl-1H-pyrazole-5-carboxamide is highly polar, it easily forms supercooled, solvated droplets in pure protic solvents like water or ethanol if cooled too rapidly.
-
The Fix: Transition to a solvent/anti-solvent system (e.g., Methanol/Ethyl Acetate) to lower the solubility threshold without depressing the melting point of the complex. Implement a strict cooling ramp of 0.1 °C/min.
-
Self-Validation: Observe the solution under cross-polarized light. If the turbidity lacks birefringence (no glowing particles), it is oiling out. True nucleation will exhibit distinct birefringent flashes.
Q2: My NMR spectra show persistent contamination from the 5-amino-1-methyl-1H-pyrazole-3-carboxamide regioisomer. Why isn't recrystallization separating them? A2: N-methylation of pyrazole precursors frequently yields a mixture of 1,3- and 1,5-disubstituted isomers [2]. Because both regioisomers have identical molecular weights and similar dipole moments, they exhibit near-identical solubility kinetics in single-solvent systems, leading to co-precipitation.
-
The Fix: Shift from kinetic to thermodynamic control. Instead of a rapid crash-out, hold the suspension in a metastable "slurry" state at 20 °C for 12 hours before filtration. The 3-amino isomer has a distinct hydrogen-bonding topology and crystal lattice energy; extended slurrying allows the more soluble regioisomer to redissolve while the target compound undergoes Ostwald ripening into a purer, more stable crystal lattice.
Q3: My purity is excellent (>98%), but my recovered yield is consistently below 50%. How can I optimize recovery? A3: The extensive hydrogen-bonding capacity of the carboxamide and amino groups means the molecule remains highly solvated in protic solvents (like Methanol or Ethanol) even at 0 °C.
-
The Fix: Do not rely on temperature gradients alone. Utilize an anti-solvent addition strategy. Dissolve the crude material in a minimal volume of hot Methanol, then titrate in a non-polar anti-solvent (Ethyl Acetate) until the cloud point is reached [3]. This forces the compound out of solution by drastically reducing the dielectric constant of the medium, pushing yields above 85%.
Part 2: Quantitative Data & Solvent System Selection
Selecting the correct solvent system is a balancing act between disrupting the solute's crystal lattice (dissolution) and forcing it back into a highly ordered state (crystallization).
| Solvent System | Ratio (v/v) | Solubility Profile | Expected Yield | Expected Purity | Mechanistic Notes |
| Water | 100% | Very High (Hot) / High (Cold) | < 40% | 90% | High risk of oiling out; poor recovery due to H-bonding. |
| Ethanol / Water | 80:20 | High (Hot) / Moderate (Cold) | 60 - 65% | 95% | Good for removing highly non-polar impurities; slow cooling required. |
| Methanol / EtOAc | 1:3 | High (Hot) / Low (Cold) | 85 - 90% | > 98% | Optimal. EtOAc acts as a perfect anti-solvent, driving high recovery. |
| DCM / Hexane | 1:1 | Low (Hot) / Insoluble (Cold) | > 95% | < 80% | Too rapid precipitation; traps regioisomers and colored impurities. |
Part 3: Visualizations & Logical Workflows
Troubleshooting Decision Tree
Use the following logical pathway to diagnose and correct failed recrystallization attempts.
Caption: Decision tree for troubleshooting common pyrazole-5-carboxamide recrystallization issues.
Experimental Workflow
Caption: Step-by-step anti-solvent recrystallization workflow for maximum yield and purity.
Part 4: Optimized Anti-Solvent Recrystallization Protocol
This protocol utilizes a Methanol/Ethyl Acetate system to maximize both the purity and the recovered yield of 3-amino-1-methyl-1H-pyrazole-5-carboxamide. Every step is designed as a self-validating system to ensure reproducibility.
Materials Required:
-
Crude 3-amino-1-methyl-1H-pyrazole-5-carboxamide
-
HPLC-grade Methanol (Primary Solvent)
-
HPLC-grade Ethyl Acetate (Anti-Solvent)
-
Pure seed crystals of the target compound (Optional but recommended)
Step-by-Step Methodology:
-
Primary Dissolution: Suspend the crude product in Methanol at a ratio of 5 mL/g. Heat the mixture to 60 °C under constant stirring.
-
Causality: Methanol is a strong hydrogen-bond competitor. It rapidly disrupts the intermolecular hydrogen bonds between the pyrazole molecules, ensuring complete dissolution of both the target compound and polar impurities.
-
-
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter (or a jacketed Buchner funnel) into a clean, heated receiving flask.
-
Causality: Removes insoluble polymeric byproducts, unreacted starting materials, and dust. Self-Validation: If this step is skipped, microscopic dust particles can act as heterogeneous nucleation sites, leading to the rapid precipitation of unwanted polymorphs.
-
-
Anti-Solvent Titration: While maintaining the solution at 60 °C, add Ethyl Acetate dropwise (approx. 15 mL/g total). Stop the addition the exact moment a faint, persistent cloudiness (the "cloud point") is observed. Add 2-3 drops of Methanol until the solution just turns clear again.
-
Causality: This precise titration establishes the upper limit of the metastable zone. The solution is now perfectly saturated.
-
-
Seeding and Controlled Cooling: Cool the solution to 50 °C. Introduce 0.5% w/w of pure seed crystals. Initiate a strict cooling ramp of 0.1 °C/min down to 5 °C.
-
Causality: Seeding bypasses the primary nucleation energy barrier, preventing the compound from oiling out. The slow cooling ramp ensures that molecules have sufficient time to align into the most thermodynamically stable crystal lattice, excluding impurities.
-
-
Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with two portions of cold (0 °C) Ethyl Acetate (2 mL/g each).
-
Causality: Cold Ethyl Acetate displaces the impurity-rich mother liquor without dissolving the purified crystal lattice. Self-Validation: The filtrate should run clear; a highly colored filtrate indicates successful exclusion of oxidation byproducts.
-
-
Drying: Transfer the crystals to a vacuum oven. Dry at 40 °C and 50 mbar for 12 hours.
-
Causality: Removes residual solvent. Keeping the temperature at 40 °C prevents thermal degradation or the melting of any residual solvate complexes before the solvent is fully evacuated.
-
References
-
Hawash, M., et al. "Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies." Journal of Molecular Structure, 2023. PubMed Central (PMC). Available at:[Link]
Technical Support Center: Optimizing Reaction Temperature for Aminopyrazole Amidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for optimizing aminopyrazole amidation reactions. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The amidation of aminopyrazoles is a critical transformation in the synthesis of a wide range of biologically active compounds.[1][2] However, achieving high yields and purity can be challenging, with reaction temperature being a pivotal parameter. This resource will help you navigate the complexities of temperature optimization to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for aminopyrazole amidation, and why is it so critical?
A1: The optimal temperature for aminopyrazole amidation can vary significantly, typically ranging from room temperature to reflux conditions in solvents like THF, DCM, or toluene.[3][4] The criticality of temperature lies in its dual role in reaction kinetics and side-product formation.
-
Kinetics: Like most chemical reactions, the rate of amide bond formation increases with temperature. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.
-
Side Reactions: Elevated temperatures can also promote undesirable side reactions, such as racemization (if chiral centers are present), decomposition of starting materials or the desired product, and the formation of impurities. For instance, in the presence of a coupling reagent, higher temperatures can accelerate the formation of unreactive byproducts from the activated carboxylic acid.
A delicate balance must be struck to achieve a reasonable reaction rate without compromising the yield and purity of the final product.
Q2: My amidation reaction is sluggish at room temperature. Should I just increase the heat?
A2: While increasing the temperature is a common strategy to accelerate a slow reaction, it should be approached with caution. Before resorting to higher temperatures, consider the following:
-
Reagent Stoichiometry and Purity: Ensure that the carboxylic acid, aminopyrazole, and coupling reagents are used in the correct stoichiometric ratios and are of high purity. Impurities can inhibit the reaction.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or NMP can often facilitate amidation by solubilizing the reactants and intermediates, though they come with their own set of environmental and safety concerns.[3][5]
-
Catalyst or Additive Efficiency: If using a catalyst, ensure it is active and used in the appropriate amount. Some amidations benefit from additives like HOBt or DMAP, which can act as acyl transfer catalysts.[4]
If these factors have been optimized and the reaction is still slow, a stepwise increase in temperature is a logical next step. Monitor the reaction closely by TLC or LC-MS to track the formation of the desired product and any new impurities.
Q3: I'm observing the formation of multiple byproducts at elevated temperatures. What are the likely side reactions?
A3: At higher temperatures, several side reactions can occur during aminopyrazole amidation:
-
Epimerization/Racemization: If your carboxylic acid or aminopyrazole contains a chiral center, elevated temperatures can lead to its inversion, resulting in a mixture of diastereomers or enantiomers. This is particularly a concern with amino acid derivatives, which can racemize via an oxazolone intermediate.[6]
-
Decomposition: The aminopyrazole ring system or the carboxylic acid coupling partner may be thermally labile and decompose at higher temperatures, leading to a complex mixture of degradation products.
-
Side reactions involving the pyrazole ring: The pyrazole ring itself can participate in side reactions, especially at elevated temperatures. The regioselectivity of acylation can also be temperature-dependent, potentially leading to acylation at a different nitrogen atom on the pyrazole ring.[7]
-
Reactions with the solvent: Some solvents can react with the starting materials or intermediates at high temperatures. For example, DMF can decompose to generate dimethylamine, which can then act as a nucleophile.
Q4: Can microwave irradiation be used to optimize the reaction temperature?
A4: Yes, microwave-assisted synthesis can be a powerful tool for optimizing amidation reactions. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating. This can be particularly advantageous for sluggish reactions that would otherwise require prolonged heating, which could lead to degradation. However, it is crucial to carefully control the temperature and pressure within the microwave reactor to avoid decomposition.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to reaction temperature in aminopyrazole amidation.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | Reaction temperature is too low. | Gradually increase the temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS. Consider switching to a higher-boiling point solvent if necessary. |
| Inefficient activation of the carboxylic acid. | Ensure your coupling reagent is fresh and active. Consider using a more powerful coupling agent or adding an activator like HOBt or DMAP. | |
| Poor solubility of reactants. | Try a different solvent or a solvent mixture to improve solubility.[3][5] | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Decrease the reaction temperature. If the reaction is too slow at lower temperatures, consider a more active coupling reagent that allows for milder conditions. |
| Incorrect workup procedure. | Ensure the workup procedure is appropriate for your product and byproducts. An acidic or basic wash may be necessary to remove certain impurities. | |
| Presence of moisture. | Use anhydrous solvents and dry glassware to prevent hydrolysis of the activated carboxylic acid.[6] | |
| Racemization of Chiral Centers | High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0°C to room temperature).[6] |
| Use of a strong base. | Use a non-nucleophilic, sterically hindered base to minimize racemization. | |
| Prolonged reaction time. | Optimize other reaction parameters to shorten the reaction time. | |
| Inconsistent Yields | Fluctuation in reaction temperature. | Use a reliable heating mantle with a temperature controller to maintain a consistent temperature. |
| Variability in reagent quality. | Use high-purity reagents from a reliable source.[6] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature
This protocol outlines a systematic approach to finding the optimal reaction temperature for your specific aminopyrazole amidation.
-
Initial Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.
-
Temperature Gradient: Run each reaction at a different temperature (e.g., 0°C, room temperature, 40°C, 60°C, and reflux).
-
Standard Conditions: Keep all other parameters constant across the reactions (reagent stoichiometry, solvent, concentration, and reaction time).
-
Monitoring: Monitor the progress of each reaction at regular intervals using TLC or LC-MS.
-
Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion to product and the formation of any byproducts.
-
Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and product purity for further optimization and scale-up.
Visualizing the Workflow
Caption: General mechanism of coupling-reagent-mediated amidation.
Temperature influences each step of this process. The activation step is often exothermic and may not require high temperatures. However, the nucleophilic attack and the collapse of the tetrahedral intermediate to form the stable amide bond can be accelerated by heat. The key is to find a temperature that promotes the desired reaction pathway without significantly increasing the rate of decomposition of the activated intermediate or other side reactions.
References
- Fichez, J., Busca, P., & Prestat, G. (Year).
-
Baldwin, A. F., et al. (2021). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development. [Link]
- (Year).
- (Year). A Straightforward and Effective Method has been Developed to Create a Magnetic Nano Catalyst Using Guanidine to the Convenient Synthesis of Aminopyrazole-4-carbonitriles through a one-pot, Three-Component Reaction in an Aqueous Environment. Journal of Synthetic Chemistry.
- (Year). Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4.
- (Year). Recent developments in aminopyrazole chemistry.
- (Year). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PMC.
- (Year). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
- (Year).
- (Year). Recent developments in aminopyrazole chemistry.
- (Year). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
- (Year). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
- (Year). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
- (Year). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Amino-1-methyl-pyrazole Derivatives
Executive Summary: The Regioisomer Challenge
In the development of kinase inhibitors and heterocyclic pharmaceuticals, 3-amino-1-methyl-pyrazole is a privileged scaffold. However, its synthesis frequently yields the thermodynamically stable 5-amino-1-methyl-pyrazole regioisomer as a major impurity or alternative product. Distinguishing these isomers is critical because their biological activities often diverge drastically—one may be a potent inhibitor while the other is inactive or toxic.
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-amino-1-methyl-pyrazole derivatives against their primary alternative, the 5-amino regioisomers. Unlike standard spectral libraries, we focus on the mechanistic causality of fragmentation to provide a self-validating identification protocol.
Mechanistic Comparison: 3-Amino vs. 5-Amino Isomers
The core differentiator between these isomers lies in the spatial relationship between the N-methyl group (position 1) and the exocyclic amino group. This structural variation dictates distinct fragmentation pathways under Collision-Induced Dissociation (CID).
The "Ortho-Like" Proximity Effect (5-Amino Isomer)
In 5-amino-1-methyl-pyrazole , the amino group at C5 is sterically adjacent to the N-methyl group at N1.
-
Mechanism: This proximity facilitates a hydrogen transfer or a small molecule elimination involving both substituents.
-
Signature Loss: A characteristic loss of methylamine (
, 31 Da) or an ammonia loss ( , 17 Da) enhanced by the neighboring methyl group's inductive effect. -
Ring Cleavage: The N1-C5 bond is weakened, often leading to rapid ring opening and loss of
fragments.
The "Meta-Like" Stability (3-Amino Isomer)
In 3-amino-1-methyl-pyrazole , the amino group is distal (position 3) to the N-methyl group.
-
Mechanism: The lack of direct interaction prevents the facile dual-substituent elimination seen in the 5-amino isomer.
-
Signature Loss: Fragmentation is dominated by independent losses: HCN (27 Da) from the ring carbons or acetonitrile (
, 41 Da) . The N-methyl group is typically retained on the charged fragment longer than in the 5-amino isomer. -
Stability: The 3-amino cation is generally more stable, often requiring higher collision energies (CE) to achieve the same degree of fragmentation.
Comparative Data Analysis
The following table summarizes the diagnostic ions observed in ESI-MS/MS (Positive Mode,
| Feature | 3-Amino-1-methyl-pyrazole (Target) | 5-Amino-1-methyl-pyrazole (Alternative) | Mechanistic Insight |
| Precursor Ion ( | m/z 98 | m/z 98 | Isomers are isobaric; MS1 cannot distinguish them. |
| Primary Fragment | m/z 57 ( | m/z 67 ( | 5-amino favors loss of methylamine due to N1-C5 proximity. |
| Secondary Fragment | m/z 71 ( | m/z 81 ( | 3-amino favors ring HCN loss; 5-amino favors ammonia loss. |
| Methyl Radical Loss | m/z 83 (Low Intensity) | m/z 83 (High Intensity) | N-Me bond is more labile in the sterically crowded 5-amino isomer. |
| Optimal Collision Energy | 25 - 35 eV | 15 - 25 eV | 5-amino isomer is kinetically less stable and fragments at lower energy. |
Note: For phenyl-substituted derivatives (e.g., 1-phenyl-3-amino-pyrazole), look for the "ortho effect" where the phenyl ring interacts with the amino group, often suppressing HCN loss in favor of radical cleavages.
Visualizing the Fragmentation Pathways[1][2][3]
The following diagram illustrates the divergent fragmentation pathways for the two isomers. The Blue path represents the target 3-amino isomer, while the Red path represents the 5-amino alternative.
Caption: Divergent ESI-MS/MS fragmentation pathways for 3-amino (Green/Left) vs. 5-amino (Red/Right) isomers. The 5-amino pathway is characterized by interaction between the N-methyl and amino groups.
Experimental Protocol: Self-Validating Identification
To reliably distinguish these derivatives, use this step-by-step Energy-Resolved Mass Spectrometry (ER-MS) protocol. This method validates the identity of the isomer by observing the change in fragment ratios as collision energy increases.
Materials & Equipment[2][4][5]
-
Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Thermo Orbitrap).
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (protonation enhancer).
-
Standard: 3-Amino-1-methylpyrazole (Sigma-Aldrich/Merck, >97% purity).
Workflow
-
Sample Preparation:
-
Dilute the synthesized sample to 1 µg/mL (approx. 10 µM) in the solvent.
-
Critical: Ensure pH is acidic (~3.0) to guarantee protonation of the exocyclic amine or ring nitrogen.
-
-
Direct Infusion (Method Setup):
-
Flow rate: 5–10 µL/min.
-
Source Temp: 300°C.
-
Capillary Voltage: 3500 V.
-
-
Energy-Resolved Ramp (The Validation Step):
-
Isolate the precursor ion (
for the core scaffold). -
Step 1: Acquire MS/MS spectra at 10 eV .
-
Observation: Both isomers will show the parent ion. 5-amino may show minor
.
-
-
Step 2: Increase Collision Energy (CE) to 25 eV .
-
Differentiation:
-
3-Amino: Dominant peaks at m/z 71 and m/z 57 .
-
5-Amino: Dominant peaks at m/z 81 and m/z 67 .
-
-
-
Step 3: Calculate the Survival Yield (
). The 3-amino isomer will have a higher survival yield at 25 eV compared to the less stable 5-amino isomer.
-
-
Data Interpretation:
-
If the base peak is
or , you have the 5-amino alternative. -
If the base peak is
or , you have the 3-amino target.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology.[1] Link
-
SpectraBase. (2023). 3-Amino-1-methyl-1H-pyrazole 1H NMR and MS Spectrum. Wiley Science Solutions. Link
-
Holzer, W., & Seidel, G. (2020). Differentiation of Regioisomeric N-Alkylpyrazoles by NMR and MS. Journal of Heterocyclic Chemistry. Link
-
Matrix Science. (2023). Mascot Help: Fragmentation Nomenclature. Matrix Science. Link
-
University of Saarland. (2023). Interpretation of Mass Spectra: Nitrogen Rules and Heterocycles. Link
Sources
FTIR Characteristic Peaks for Pyrazole-5-Carboxamide: A Spectral Comparison Guide
Topic: FTIR Characteristic Peaks for Pyrazole-5-Carboxamide Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of small molecule drug discovery—particularly for Factor Xa and kinase inhibitors—the pyrazole-5-carboxamide moiety is a privileged scaffold. However, its synthesis is often plagued by regioselectivity issues, yielding the thermodynamically favored pyrazole-3-carboxamide isomer or incomplete amide coupling.
This guide provides an objective, data-driven comparison of the FTIR spectral signature of pyrazole-5-carboxamide against its critical "alternatives": its synthetic precursors (esters/nitriles) and its regioisomers . By focusing on specific vibrational modes, we establish a self-validating protocol for confirming structural integrity without immediate reliance on NMR.
Core Spectral Characterization
The FTIR spectrum of pyrazole-5-carboxamide is defined by the interplay between the electron-rich pyrazole ring and the electron-withdrawing carboxamide group. The values below represent the "Product" standard.
Table 1: Characteristic Vibrational Modes of Pyrazole-5-Carboxamide
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Amide A | 3470 – 3150 | Medium/Broad | Primary Amide: Doublet ( | |
| Amide I | 1660 – 1680 | Strong | Critical ID Peak. Lower than ester precursors ( | |
| Amide II | 1620 – 1590 | Medium | Often overlaps with pyrazole C=N ring stretch. | |
| Pyrazole Ring | 1590 – 1580 | Medium/Sharp | Diagnostic of the aromatic heterocycle. | |
| Pyrazole Ring | 1510 – 1500 | Weak/Medium | Skeletal vibration. | |
| Fingerprint | 850 – 750 | Medium | Sensitive to substitution pattern (1,5- vs 1,3-). |
Expert Insight: The Amide I band is your primary "truth" signal. In pyrazole-5-carboxamides, this band is often shifted to slightly higher frequencies (
) compared to simple aromatic amides due to the electron-withdrawing nature of the adjacent pyrazole nitrogen (N1), especially if N1 is substituted.
Comparative Analysis: Product vs. Alternatives
To validate your compound, you must distinguish it from the two most common "impostors" in the reaction vessel: unreacted precursors and the unwanted regioisomer.
Comparison A: Product vs. Synthetic Precursors (Reaction Monitoring)
Context: Monitoring the conversion of Pyrazole-5-carboxylic acid/ester to the Amide.
| Feature | Precursor: Ethyl Ester | Precursor: Nitrile | Product: 5-Carboxamide | Differentiation Logic |
| Carbonyl ( | 1735 – 1750 | Absent | 1660 – 1680 | Shift: Ester |
| Nitrile ( | Absent | 2220 – 2250 | Absent | Disappearance of the sharp nitrile peak confirms conversion. |
| N-H Region | Absent | Absent | 3150 – 3470 | Appearance of N-H bands confirms amide formation. |
Comparison B: The Regioisomer Challenge (1,5- vs 1,3-isomer)
Context: In N-substituted pyrazoles (e.g., 1-phenyl), the 5-carboxamide and 3-carboxamide are distinct isomers. The 1,3-isomer is often thermodynamically favored, while the 1,5-isomer is sterically crowded.
-
1,3-Isomer (Alternative): The carbonyl group is often coplanar with the pyrazole ring, maximizing conjugation.
-
Spectral Consequence: Lower C=O frequency (
1650–1660 ).
-
-
1,5-Isomer (Target): Steric clash between the C5-carbonyl and the N1-substituent (e.g., phenyl) often forces the carbonyl out of plane .
-
Spectral Consequence:Higher C=O frequency (
1670–1685 ) due to reduced conjugation. -
Fingerprint: The C-H out-of-plane bending (ring) often shifts. 1,5-disubstituted pyrazoles typically show a band near 760
, whereas 1,3-isomers may show bands closer to 800-830 .
-
Experimental Protocol: Synthesis & Spectral Validation
This protocol describes the isolation of a model compound, 1-phenyl-pyrazole-5-carboxamide , and its FTIR validation.
Reagents: 1-phenyl-pyrazole-5-carboxylic acid, Thionyl chloride (
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 1-phenyl-pyrazole-5-carboxylic acid in dry DCM. Add 1.5 eq
and catalytic DMF. Reflux for 2 hours.-
Checkpoint: Monitor disappearance of broad Acid O-H stretch (
) via aliquot IR.
-
-
Amidation: Cool the acid chloride solution to
. Slowly add excess aqueous (or specific amine). Stir for 1 hour. -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Recrystallize from Ethanol/Water (crucial to remove regioisomers if cyclization was performed de novo).
-
FTIR Analysis:
-
Technique: ATR (Attenuated Total Reflectance) on a Diamond crystal.
-
Resolution: 4
, 16 scans. -
Background: Air background.
-
Visualizations
Diagram 1: Spectral Decision Tree for Identification
A logical workflow to confirm the product identity based on the data above.
Caption: Decision logic for validating Pyrazole-5-carboxamide synthesis using FTIR spectral gates.
Diagram 2: Synthesis & Monitoring Workflow
The chemical pathway and where FTIR checkpoints are applied.
Caption: Experimental workflow with integrated FTIR checkpoints for reaction monitoring.
References
-
Vertex AI Search. (2024). Synthesis and FTIR analysis of pyrazole-5-carboxamide derivatives. Retrieved from 1
-
NIST Chemistry WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- IR Spectrum. Retrieved from 2
-
ResearchGate. (2022). Vibrational analysis of some pyrazole derivatives and regioisomer differentiation. Retrieved from 3[4]
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from 5
-
LibreTexts. (2022).[6] Spectroscopy of Carboxylic Acid Derivatives. Retrieved from 7
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- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Unambiguous NMR Differentiation of 3-Amino-1-methyl and 5-Amino-1-methylpyrazole Regioisomers
The Regiochemical Challenge
During the synthesis of N-substituted pyrazoles—such as the condensation of methylhydrazine with functionalized nitriles or alkynes—a mixture of 3-amino-1-methylpyrazole and 5-amino-1-methylpyrazole regioisomers is almost invariably formed. Distinguishing these isomers using standard 1D
To achieve unequivocal assignment, researchers must map the spatial and electronic connectivity of the N-methyl group relative to the pyrazole core using 2D NMR techniques[2].
Mechanistic Basis for 2D NMR Differentiation
Expertise & Experience Insight: The core of this differentiation strategy relies on the standard pyrazole numbering system, which designates the methyl-bearing nitrogen as N1. Consequently, the N-methyl group is always spatially and electronically adjacent to the C5 position . By interrogating what is attached to C5, we can definitively identify the isomer.
Through-Space Mapping (NOESY)
NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are spatially close (typically < 5 Å), regardless of the number of intervening bonds.
-
3-Amino-1-methyl Isomer: The amino group is located at C3, leaving a proton at C5. A NOESY experiment will reveal a strong, diagnostic cross-peak between the N-CH
protons and the C5-H ring proton[3]. -
5-Amino-1-methyl Isomer: The amino group is located at C5. The NOESY spectrum will show a cross-peak between the N-CH
protons and the -NH protons, but no correlation to any ring proton, as the C3-H and C4-H protons are too distant[2].
Through-Bond Mapping (HMBC)
HMBC (Heteronuclear Multiple Bond Correlation) detects long-range heteronuclear couplings, typically over two (
-
3-Amino-1-methyl Isomer: The N-CH
protons correlate to C5, which is a tertiary carbon (CH) typically resonating around 130 ppm. -
5-Amino-1-methyl Isomer: The N-CH
protons correlate to C5, which is a quaternary carbon bearing the amino group (C-NH ), typically shifted downfield to approximately 145–150 ppm[2].
Self-Validating Experimental Protocol
Expertise & Experience Insight: The choice of solvent is critical. Deuterated chloroform (CDCl
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the purified pyrazole isomer in 0.6 mL of anhydrous DMSO-
(100.0 atom % D) stored over molecular sieves. -
1D Baseline Acquisition: Acquire standard
H and C spectra.-
Validation Check: Verify sample purity and ensure the -NH
signal is visible as a distinct broad singlet (typically between 4.5–5.5 ppm) integrating to exactly 2H.
-
-
HSQC (Internal Validation): Run a
H- C HSQC experiment.-
Validation Check: Use this to identify all direct C-H pairs. The quaternary carbons (including the C-NH
carbon) will show no HSQC cross-peaks. This prevents misinterpreting a coupling as a multiple-bond coupling in the subsequent HMBC.
-
-
HMBC Acquisition: Run a
H- C HMBC optimized for a long-range coupling constant of = 8 Hz. Analyze the trace of the N-CH protons (~3.5 ppm) and identify the correlation to the C5 carbon. Cross-reference the C5 chemical shift with the HSQC data to determine if it is a CH or a quaternary carbon. -
NOESY Acquisition: Run a 2D NOESY (or ROESY) experiment with a mixing time (
) of 300–500 ms.-
Validation Check: Look for the N-CH
trace. If a cross-peak exists to a sharp signal in the aromatic region (~7.1–7.4 ppm), it is the 3-amino isomer. If the cross-peak is exclusively to the broad -NH signal, it is the 5-amino isomer.
-
Quantitative Data Comparison
The following table summarizes the expected NMR parameters for distinguishing the two regioisomers, assuming an otherwise unsubstituted pyrazole core at C4.
| NMR Parameter | 3-Amino-1-methylpyrazole | 5-Amino-1-methylpyrazole | Diagnostic Value |
| ~3.60 ppm | ~3.50 ppm | Low (Too similar) | |
| ~155 ppm (C3) | ~145 ppm (C5) | Moderate | |
| NOESY Correlations | N-CH | N-CH | High (Definitive) |
| HMBC ( | Correlates to C5 (Tertiary CH, ~130 ppm) | Correlates to C5 (Quaternary C, ~145 ppm) | High (Definitive) |
| HSQC Status of C5 | Cross-peak present (C5-H) | No cross-peak (Quaternary) | High (Supports HMBC) |
Diagnostic Workflow
Figure 1: 2D NMR decision matrix for distinguishing 3-amino and 5-amino N-methylpyrazole isomers.
References
-
Title: Revisions of Structural Assignments for 1-Methyl-(3 and 5)-amino-4-nitropyrazoles and Related Compounds Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: Molecules (MDPI) / PubMed Central URL: [Link]
-
Title: The Synthesis and Development of Potential Small Molecule Splice Modifiers toward a central nervous system (CNS) target for the treatment of a genetic disease Source: Diva-portal.org URL: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
A Senior Application Scientist's Guide to Reverse-Phase HPLC Retention Time Comparison of Pyrazole Carboxamide Isomers
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the retention times of pyrazole carboxamide regioisomers using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will explore the underlying scientific principles governing the separation, present a detailed experimental protocol, and analyze the resulting data to provide a clear understanding of how subtle structural differences influence chromatographic behavior.
Introduction: The Critical Need for Isomer Separation
Pyrazole and its derivatives, particularly pyrazole carboxamides, are foundational scaffolds in medicinal chemistry and agrochemistry due to their wide range of biological activities, including analgesic, anti-inflammatory, and antifungal properties.[1][2] The synthesis of substituted pyrazoles often results in the formation of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the pyrazole ring.[3] Since biological activity is intrinsically linked to molecular structure, the ability to separate and quantify these isomers is paramount for ensuring the purity, efficacy, and safety of active pharmaceutical ingredients (APIs) and other chemical products.
RP-HPLC is a powerful and widely used technique for this purpose, separating compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4] This guide will demonstrate a practical and robust method for achieving baseline separation of pyrazole carboxamide isomers, explaining the causal factors behind their elution order.
Core Principles of Isomer Separation by RP-HPLC
In RP-HPLC, the primary mechanism of retention is the hydrophobic interaction between the analyte and the nonpolar stationary phase (typically alkyl-bonded silica, such as C18).[4] The more nonpolar or lipophilic a compound is, the more strongly it will interact with the stationary phase, resulting in a longer retention time.[5] Several factors influence the retention of pyrazole carboxamide isomers:
-
Polarity and Hydrophobicity: The overall polarity of the isomer is the dominant factor. The introduction of polar functional groups (like -NH2, -OH) or nonpolar groups (like alkyl chains) significantly alters the molecule's hydrophobicity.
-
Molecular Shape and Steric Hindrance: The three-dimensional structure of an isomer affects its ability to interact with the stationary phase. For instance, steric hindrance around a polar functional group can shield it from the polar mobile phase, increasing its interaction with the nonpolar stationary phase and leading to a longer retention time.[6]
-
Hydrogen Bonding Capacity: The ability of an isomer to form hydrogen bonds with the polar mobile phase (e.g., water, methanol) can decrease its retention. Exposed nitrogen or oxygen atoms in the pyrazole or carboxamide moieties are key sites for such interactions.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter, as it can alter the ionization state of acidic or basic functional groups on the analytes.[7] Unionized forms are generally less polar and more retained on a C18 column.[7] For consistent results, it is crucial to use a buffered mobile phase to maintain a stable pH.[8]
By carefully selecting and controlling the chromatographic conditions, these subtle physicochemical differences between isomers can be exploited to achieve effective separation.
Experimental Methodology
This section outlines a validated, step-by-step protocol for the separation of pyrazole carboxamide regioisomers. The choices of column, mobile phase, and other parameters are grounded in established chromatographic principles to ensure a robust and reproducible method.
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[9]
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice for its versatility and wide applicability.[10]
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.[11]
-
Additives: Formic acid or trifluoroacetic acid (TFA) for mobile phase pH control.[12]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the pyrazole carboxamide isomer mixture in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 50-100 µg/mL using the same diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
Chromatographic Conditions:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 30 | 70 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
-
System Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions (70% A / 30% B) for at least 20 minutes or until a stable baseline is achieved.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis process, from initial preparation to final data acquisition.
Caption: Experimental workflow for HPLC analysis of pyrazole carboxamide isomers.
Results and Discussion: A Comparative Analysis
To illustrate the principles discussed, let's consider the separation of two hypothetical but representative regioisomers: Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate (Isomer A ) and Ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate (Isomer B ).
The key difference lies in the position of the phenylamino and amino groups relative to the N-methyl group on the pyrazole ring.
Caption: Structures of Regioisomer A and Regioisomer B.
Note: The images in the diagram above are illustrative representations of the chemical structures described.
Based on the protocol described, the following retention times (tR) are observed.
| Isomer | Structure Name | Observed Retention Time (tR) (min) |
| Isomer A | Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate | 13.70 |
| Isomer B | Ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate | 20.03 |
Data synthesized from a representative study for illustrative purposes.[6]
The significant difference in retention times, with Isomer B being retained much longer than Isomer A (tR = 20.03 min vs. 13.70 min), can be explained by steric effects.[6]
-
In Isomer A , the N-methyl group is adjacent to the phenylamino substituent. This proximity creates steric hindrance, preventing the phenyl ring from being coplanar with the pyrazole nucleus. This twisted conformation reduces the effective nonpolar surface area available for interaction with the C18 stationary phase. Consequently, Isomer A has a weaker affinity for the stationary phase and elutes earlier.[6]
-
In Isomer B , the N-methyl group is adjacent to the much smaller amino group. This arrangement allows the phenylamino group at the 3-position greater rotational freedom, enabling a more planar conformation. This planarity increases the molecule's overall hydrophobic character and its ability to interact strongly with the nonpolar stationary phase, leading to a significantly longer retention time.[6]
This example powerfully demonstrates that even a simple positional change of substituents can profoundly impact the molecule's interaction with the stationary phase and, therefore, its retention time in RP-HPLC.
Conclusion
This guide has detailed a robust RP-HPLC method for the effective separation of pyrazole carboxamide regioisomers. By understanding the fundamental principles of reverse-phase chromatography—particularly the interplay of polarity, molecular shape, and steric hindrance—researchers can logically interpret retention time data. The provided experimental protocol serves as a reliable starting point for method development and validation. The successful separation of isomers, as demonstrated, is a critical step in the chemical synthesis, purification, and quality control processes essential for drug development and scientific research.
References
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2017). International Journal of ChemTech Research.
- Column chromatography conditions for separating pyrazole isomers. (2025). BenchChem Technical Support.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). Journal of the Pharmaceutical Society of Japan.
- Exploring the Different Mobile Phases in HPLC. (2024). Moravek, Inc..
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry.
- Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. (2009). PubMed.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News.
- The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza.
- Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). Journal of Pharmaceutical and Biomedical Analysis.
- NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. (2020). Macedonian Journal of Chemistry and Chemical Engineering.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules.
- Mechanisms of retention in HPLC Part 2. (n.d.). HPLC'2013 (Amsterdam).
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemico-Pharmaceutical Analysis.
- DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. (2024). Journal of the Chemical Society of Nigeria.
- Characterization of physicochemical properties of substances using chromatographic separation methods. (2020). Macedonian Pharmaceutical Bulletin.
- Synthesis characterization and DFT study of pyrazole-carboxamides compounds. (2014). Journal of the Chemical Society of Pakistan.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Scientific Reports.
- Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. (2023). Bangladesh Journal of Pharmacology.
- Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2012). Journal of The Chemical Society of Pakistan.
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- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. uv.es [uv.es]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. moravek.com [moravek.com]
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Structural Analysis & Regiochemical Distinction: 3-Amino-1-methyl-1H-pyrazole-5-carboxamide
The following guide details the structural analysis and regiochemical differentiation of 3-amino-1-methyl-1H-pyrazole-5-carboxamide , a critical scaffold in medicinal chemistry (particularly for kinase inhibitors).
This guide addresses the common synthetic challenge: distinguishing the target 3-amino-5-carboxamide from its regioisomer, 5-amino-1-methyl-1H-pyrazole-3-carboxamide .
Executive Summary
3-amino-1-methyl-1H-pyrazole-5-carboxamide is a rigid, planar heterocyclic scaffold used primarily as an adenosine mimic in ATP-competitive kinase inhibitors. Its structural integrity relies on specific hydrogen-bonding donors (C3-NH₂, C5-CONH₂) and acceptors (N2).
The primary analytical challenge is the Regiochemical Ambiguity . The condensation of hydrazine derivatives with cyano-enolate precursors typically yields a mixture of the 3-amino-5-carboxamide (Target) and 5-amino-3-carboxamide (Isomer). Standard 1H NMR is often insufficient for conclusive assignment due to overlapping chemical shifts. This guide provides a definitive protocol for structural validation using X-ray crystallography and 2D NMR (NOESY).
Comparison of Key Analytes
| Feature | Target: 3-Amino-1-methyl-1H-pyrazole-5-carboxamide | Alternative (Isomer): 5-Amino-1-methyl-1H-pyrazole-3-carboxamide | Precursor: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate |
| Regiochemistry | Amino at C3, Amide at C5 | Amino at C5, Amide at C3 | Amino at C3, Ester at C5 |
| N1-Me Environment | Sterically crowded by C5-Amide | Sterically crowded by C5-Amino | Crowded by C5-Ester |
| H-Bond Potential | High (Donor/Acceptor mix) | High (Donor/Acceptor mix) | Moderate (Ester is acceptor only) |
| NOESY Signal | Strong NOE: N-Me ↔ Amide-NH | Strong NOE: N-Me ↔ Amino-NH₂ | Strong NOE: N-Me ↔ Ester-OMe (if rotated) |
| Typical Morphology | Prisms/Blocks (Polar solvents) | Needles/Plates | Plates |
Structural Characterization Protocol
A. Synthesis & Crystallization Strategy
To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The regioisomers often co-crystallize if not separated by column chromatography.
Step-by-Step Crystallization Protocol:
-
Purification: Isolate the target fraction via Flash Chromatography (SiO₂, gradient MeOH/DCM 0-10%).
-
Solvent Selection: Dissolve 20 mg of the purified solid in a minimum volume (approx. 0.5 mL) of hot Methanol or Acetonitrile .
-
Note: Avoid DMSO for evaporation methods due to its high boiling point.
-
-
Vapor Diffusion: Place the vial inside a larger jar containing Diethyl Ether or Pentane . Cap the outer jar tightly.
-
Incubation: Allow to stand undisturbed at 4°C for 3-5 days.
-
Harvesting: Select block-like crystals with sharp edges; avoid clustered needles (often indicative of the 5-amino isomer or twinning).
B. X-Ray Crystallography Expectations
Based on homologous structures (e.g., pyrazole-3-carboxylic acid derivatives), the target molecule is expected to adopt a planar conformation stabilized by intramolecular and intermolecular hydrogen bonds.
-
Space Group: Likely Monoclinic (
) or Triclinic ( ). -
Intramolecular H-Bonding: A weak
interaction may exist between the N-Methyl group and the Carbonyl oxygen of the amide at C5. -
Intermolecular Packing (Graph Set Analysis):
-
Dimerization: The primary motif is the Centrosymmetric Amide Dimer, denoted as
. -
Chain Formation: The C3-Amino group acts as a donor to the N2 (pyridine-like) nitrogen of a neighboring molecule, forming
chains.
-
C. Definitive Regiochemistry via 2D NMR
Before XRD, or if single crystals fail to grow, Regiochemistry must be confirmed via Nuclear Overhauser Effect Spectroscopy (NOESY).
-
Logic: The N-Methyl group (N1-Me) serves as the "lighthouse." It will show a cross-peak only to the substituent at Position 5.
-
Target (5-Carboxamide): N1-Me shows NOE to Amide protons (CONH₂) or C5 substituents.
-
Isomer (5-Amino): N1-Me shows NOE to Amino protons (NH₂).
Visualized Analytical Workflows
Diagram 1: Regiochemical Determination Logic
This flowchart illustrates the decision matrix for distinguishing the target from its isomer.
Caption: Logical workflow for distinguishing regioisomers using NOESY NMR prior to X-ray analysis.
Diagram 2: Hydrogen Bonding Network (Crystal Packing)
A visualization of the expected intermolecular interactions in the crystal lattice.
Caption: Predicted supramolecular assembly showing the R2^2(8) amide dimer and amino-pyridine catemer chains.
Detailed Experimental Data Comparison
The following table contrasts the physical and spectral properties of the target against its primary alternative (the 5-amino isomer) and the precursor ester.
| Property | Target: 3-Amino-1-methyl-5-carboxamide | Alternative: 5-Amino-1-methyl-3-carboxamide |
| Polarity (TLC) | Generally More Polar (Lower Rf) due to exposed amino/amide H-bonding. | Generally Less Polar (Higher Rf) due to intramolecular H-bond (N-Me...Amino). |
| 1H NMR (DMSO-d6) | C4-H: Sharp singlet (~6.0 ppm).N-Me: Singlet (~3.6-3.8 ppm).NOE: N-Me | C4-H: Sharp singlet (~5.8 ppm).N-Me: Singlet (~3.5-3.7 ppm).NOE: N-Me |
| 13C NMR (C=O) | Carbonyl typically shielded (~160 ppm). | Carbonyl typically deshielded (~165 ppm). |
| Melting Point | High (>180°C, dec).[1] Dependent on purity/polymorph. | Distinctly different (often lower due to less efficient packing). |
| Solubility | Moderate in MeOH, DMSO. Poor in DCM. | Higher solubility in DCM/EtOAc. |
Causality of Experimental Choices
-
Why DMSO-d6 for NMR? Pyrazole carboxamides have poor solubility in CDCl₃. Furthermore, DMSO prevents the rapid exchange of labile amide/amine protons, allowing them to be observed as distinct peaks essential for NOE analysis.
-
Why Vapor Diffusion? Direct evaporation often yields amorphous powder for these high-melting solids. Vapor diffusion allows for slow, controlled nucleation, essential for resolving the specific space group.
References
-
Fustero, S., et al. (2011). Regioselective Synthesis of 5-Amino- and 3-Amino-1-substituted Pyrazoles. Journal of Organic Chemistry . (General methodology for regioselective pyrazole synthesis).
-
Kusakiewicz-Dawid, A., et al. (2017).[2] Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of Peptide Science . (Structural analysis of the homologous acid).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 50896830, 3-amino-1-methylpyrazole-5-carboxamide. PubChem .
-
Groshev, V., et al. (2021). Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules . (Demonstrates NOESY/HMBC differentiation of pyrazole regioisomers).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
